Minecoside is not isolated from a single source but can be obtained from various medicinal plants.
The compound is typically isolated using solvent extraction and chromatographic techniques, with purity often confirmed by HPLC analysis [1] [2] [6].
The most well-studied mechanism of this compound is its potent antitumor effect, primarily through the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. Constitutive activation of STAT3 is found in many cancers, including breast cancer, and promotes tumor survival and growth [1] [2].
The following diagram illustrates the key steps in this mechanism, as demonstrated in studies on MDA-MB-231 triple-negative breast cancer cells.
Summary of the STAT3-mediated apoptotic pathway induced by this compound in breast cancer cells.
Furthermore, an independent study confirmed that this compound downregulates the expression of the CXCR4 receptor at the transcriptional level, thereby inhibiting cancer cell invasion induced by its ligand, CXCL12. This suggests this compound has a multi-targeted approach against cancer progression and metastasis [3].
The following table summarizes quantitative findings from pivotal studies on this compound's anticancer effects.
| Experimental Model | Treatment Condition | Key Observed Effects | Citation | | :--- | :--- | :--- | :--- | | MDA-MB-231 (Triple-negative breast cancer cells) | 0, 12.5, 25, 50 µM for 24h | Dose-dependent inhibition of constitutive STAT3 phosphorylation; Downregulation of Bcl-2, Bcl-xL, Cyclin D1, VEGF, and CXCR4 proteins [1] [2]. | | MDA-MB-231 | 50 µM for 0, 6, 12, 24h | Time-dependent inhibition of constitutive STAT3 phosphorylation [1] [2]. | | MDA-MB-231 | 50 µM for 24h | Blocked nuclear translocation of STAT3; Suppressed STAT3-DNA binding activity; Induced caspase-3 and caspase-9 cleavage, and PARP cleavage (markers of apoptosis) [1] [2]. | | MDA-MB-231 & Colorectal Cancer Cells | 50 µM for 24h | Downregulation of constitutive CXCR4 expression; Inhibition of CXCL12-induced invasion of cancer cells [3]. |
The main mechanistic insights were derived from the following experimental workflow, which you can adapt for further research.
General workflow for evaluating the anticancer mechanisms of this compound in vitro.
For researchers, this compound is available from several chemical suppliers as a purified standard for laboratory use. Below is key procurement information.
| Supplier | Purity | Package Size | Approximate Price (as of 2025) |
|---|---|---|---|
| Sigma-Aldrich | ≥85% (LC/MS-ELSD) | 1 mg | $459 [7] |
| TRC | Not Specified | 5 mg | $1,260 [7] |
| Chengdu Biopurify | 98% | 10 mg, 20 mg, 50 mg, 100 mg | Not Specified [8] |
| BOC Sciences | >95% | Milligrams to Grams | Not Specified [5] |
It is important to note that the compelling data for this compound is currently from in vitro studies. The authors of the primary research explicitly conclude that further studies using animal models are required to determine its true potential as an anticancer drug [1] [2] [9].
In addition to its anticancer activity, this compound has also been reported to possess antioxidant activity [8] [5] [6].
The table below summarizes quantitative data and key findings from a pivotal study on Minecoside's anticancer activity.
| Experimental Aspect | Key Findings |
|---|---|
| Cell Line Model | MDA-MB-231 (Triple-negative breast cancer cells) [1] |
| Treatment Concentrations | 0, 12.5, 25, and 50 µM for 24 hours; also time-dependent (0, 6, 12, 24 h) at 50 µM [1] |
| STAT3 Inhibition | Inhibited constitutive STAT3 activation in a dose- and time-dependent manner [1] |
| Downstream Effects | Blocked STAT3 nuclear translocation and suppressed its DNA-binding activity [1] |
| Key Downregulated Proteins | Bcl-xL, Bcl-2, CXCR4, VEGF, Cyclin D1 [1] |
| Apoptosis Induction | Promoted caspase-dependent apoptosis, evidenced by cleavage of caspase-3, caspase-9, and PARP [1] |
| Proposed Mechanism | Anticancer activity is mediated via inhibition of the STAT3 signaling pathway [1] |
For researchers seeking to replicate or understand the key study, here is a summary of the core methodologies used.
The anticancer mechanism of this compound involves the targeted inhibition of the STAT3 signaling pathway, a critical oncogenic driver in many cancers.
Diagram summarizing the proposed mechanism of this compound-induced apoptosis via STAT3 pathway inhibition.
Beyond STAT3 inhibition, this compound exhibits other notable biological activities.
Minecoside is a natural compound isolated from Veronica peregrina L., a plant used in traditional medicine [1]. Research indicates it acts as a potent and specific inhibitor of the STAT3 signaling pathway, which is constitutively active in many cancers [1].
Mechanism of Action: this compound targets STAT3 activation through multiple mechanisms, primarily by promoting the dephosphorylation of STAT3. The table below summarizes its key cellular effects and mechanisms [1].
| Aspect | Effect of this compound |
|---|---|
| STAT3 Phosphorylation | Inhibits constitutive phosphorylation at Tyr705 in a dose- and time-dependent manner. |
| Upstream Kinases | Suppresses activation of JAK1, JAK2, and c-SRC kinases. |
| Nuclear Translocation | Blocks translocation of STAT3 to the cell nucleus. |
| DNA Binding | Suppresses binding of STAT3 to DNA. |
| Tyrosine Phosphatase | Upregulates expression of SHP-1, a phosphatase that deactivates STAT3. |
| Downstream Target Genes | Downregulates expression of Bcl-2, Bcl-xL, cyclin D1, VEGF, and CXCR4. |
| Cellular Outcome | Induces caspase-dependent apoptosis (evidenced by cleavage of caspase-9, caspase-3, and PARP). |
The following diagram illustrates the multi-step mechanism by which this compound inhibits the STAT3 pathway to induce apoptosis in cancer cells.
This compound inhibits STAT3 activation and nuclear translocation, leading to apoptosis.
Key findings on this compound are primarily derived from in vitro studies using the human triple-negative breast cancer cell line MDA-MB-231 [1].
Cell Viability Assay (CCK-8) was used to determine non-cytotoxic concentrations for mechanistic studies [1].
Western Blot Analysis confirmed this compound's effect on protein expression and phosphorylation [1].
Electrophoretic Mobility Shift Assay (EMSA) showed that this compound suppresses STAT3-DNA binding [1].
Immunofluorescence Assay visually demonstrated the blockade of STAT3 nuclear translocation [1].
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay confirmed this compound induces apoptotic cell death [1].
The table below summarizes the dose-dependent effects of this compound on key proteins in MDA-MB-231 cells after 24 hours of treatment, as measured by western blot [1].
| Target Protein | Effect at 12.5 µM | Effect at 25 µM | Effect at 50 µM |
|---|---|---|---|
| p-STAT3 (Tyr705) | Moderate inhibition | Strong inhibition | Near-complete inhibition |
| Bcl-2 | Moderate downregulation | Strong downregulation | Near-complete downregulation |
| Bcl-xL | Moderate downregulation | Strong downregulation | Near-complete downregulation |
| Cyclin D1 | Moderate downregulation | Strong downregulation | Near-complete downregulation |
| VEGF | Moderate downregulation | Strong downregulation | Near-complete downregulation |
| CXCR4 | Moderate downregulation | Strong downregulation | Near-complete downregulation |
| SHP-1 | Moderate upregulation | Strong upregulation | Strong upregulation |
| Cleaved Caspase-3 | Slight increase | Moderate increase | Strong increase |
| Cleaved PARP | Slight increase | Moderate increase | Strong increase |
The STAT3 pathway is a critical signaling cascade in healthy cells and cancer. Understanding this pathway is key to appreciating this compound's therapeutic potential [2] [3].
Pathway Activation: In cancer, persistent STAT3 activation drives tumor progression by promoting cell proliferation, survival, angiogenesis, and immune evasion [2]. Key upstream activators include IL-6 and other cytokines that signal through JAK kinases, as well as GPCRs and SRC family kinases [2] [1].
Negative Regulation: Healthy cells tightly control STAT3 activity. Protein Tyrosine Phosphatases (PTPs) like SHP-1, dephosphorylate and deactivate STAT3 [2] [1]. Suppressors of Cytokine Signaling (SOCS) proteins inhibit JAK kinases, and Protein Inhibitors of Activated STAT (PIAS) block STAT's DNA-binding ability [2].
The following diagram provides a simplified overview of the STAT3 signaling pathway, showing its normal activation, negative regulation, and oncogenic role.
Overview of STAT3 pathway activation, target genes, and cellular inhibitors.
This compound represents a promising natural product lead compound for developing targeted cancer therapies, especially for STAT3-dependent cancers like triple-negative breast cancer.
Minecoside exerts its anticancer effects through two primary, interconnected mechanisms.
Inhibition of the STAT3 Signaling Pathway: Constitutive activation of STAT3 is a common feature in breast cancer cells. This compound inhibits this pathway in a dose- and time-dependent manner in MDA-MB-231 cells [1] [2]. The compound acts upstream by inhibiting the activation of kinases like JAK1, JAK2, and Src, which are known to phosphorylate and activate STAT3 [1]. Furthermore, this compound blocks the nuclear translocation of STAT3 and suppresses its binding to DNA [1]. This multifaceted inhibition leads to the downregulation of STAT3-targeted genes involved in cell survival (Bcl-2, Bcl-xL), proliferation (Cyclin D1), and angiogenesis (VEGF) [1] [2]. The subsequent activation of caspase-3 and caspase-9, along with cleavage of PARP, confirms the induction of caspase-dependent apoptosis [1].
Suppression of CXCR4 Expression: The CXCR4/CXCL12 axis plays a crucial role in directing cancer metastasis. This compound downregulates the constitutive expression of CXCR4 in MDA-MB-231 cells at the transcriptional level, an effect mediated through the suppression of NF-κB activation [3]. This reduction in CXCR4 translates to a functional inhibition of CXCL12-induced invasion in both breast and colon cancer cells [3].
The diagram below summarizes the core mechanistic pathways affected by this compound.
Summary of this compound's anticancer mechanisms, showing STAT3 pathway inhibition and CXCR4 suppression leading to apoptosis and reduced invasion.
The table below summarizes key quantitative findings from the cited studies on this compound's effects on MDA-MB-231 breast cancer cells.
| Parameter | Effect of this compound | Experimental Model | Citation |
|---|---|---|---|
| STAT3 Phosphorylation | Inhibition in a dose- (12.5, 25, 50 μM) and time- (6, 12, 24 h) dependent manner. | MDA-MB-231 cells | [1] [2] |
| Cell Viability (CCK-8) | Decreased with an IC50 likely near or above 50 μM (24 h treatment). | MDA-MB-231 cells | [1] |
| Apoptosis Markers | Increased cleavage of caspase-3, caspase-9, and PARP. | MDA-MB-231 cells | [1] |
| STAT3 Target Genes | Downregulated expression of Bcl-2, Bcl-xL, Cyclin D1, and VEGF. | MDA-MB-231 cells | [1] [2] |
| CXCR4 Expression | Downregulation at the protein and mRNA level. | MDA-MB-231 cells | [3] |
| Cell Invasion | Inhibition of CXCL12-induced invasion. | MDA-MB-231 & Colorectal cancer cells | [3] |
For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in the primary studies.
The current evidence positions this compound as a promising multi-targeted natural compound for oncology drug development. Its ability to concurrently block a key survival pathway (STAT3) and a critical metastasis route (CXCR4) is particularly valuable.
The search results indicate that "Minecoside" is not a standard term in the current scientific literature on ginsenosides. It is possible the name refers to a specific compound within this class. The most relevant and well-studied ginsenoside in anticancer research is Compound K (CK), a final metabolite of several major ginsenosides [1].
The table below summarizes the core anticancer mechanisms identified for ginsenoside Compound K, which may provide a model for investigating this compound if it is structurally or functionally similar.
| Mechanism of Action | Observed Effects | Experimental Context (In Vitro) |
|---|---|---|
| Direct Effect on Cancer Cells | Suppression of cancerous cell proliferation [1]. | Studies on various cancer cell lines [1]. |
| Angiogenesis Inhibition | Inhibition of new blood vessel formation that supports tumor growth [1]. | Research involving Stromal Cell-Derived Factor-1 (SDF-1) [1]. |
| Immune and Inflammatory Response Modulation | Mitigation of inflammation; modulation of immune response to identify cancer cells [1]. | Analysis of immune response and inflammation regulation pathways [1]. |
| Reactive Oxygen Species (ROS) Mediation | Induction of apoptosis, cell cycle arrest, and autophagy; regulation of invasion and metastasis [2]. | Modulation of signaling pathways like Keap1/Nrf2/ARE, PI3K/Akt, and NF-κB [2]. |
If you are planning to experimentally validate this compound's activity, the following standardized protocols from the search results are directly applicable.
synergyfinder R package [4].The workflow for these experimental approaches can be summarized as follows:
To aid your broader research context, here are some key data repositories mentioned in the search results:
| Database Name | Description | Utility |
|---|---|---|
| DCTPep | An open-access database of cancer therapy peptides, including anticancer peptides (ACPs) and peptide-drug conjugates (PDCs) [6]. | Screening peptides for anticancer activity and targeted therapy design. |
| NCI Genomic Data Commons (GDC) | A unified data repository supporting precision medicine by sharing genomic and clinical data from cancer patients [7]. | Analyzing molecular profiles of cancers. |
| NCI-60 Panel | A panel of 60 human tumor cell lines used to screen over 100,000 compounds for anticancer activity [7]. | Profiling compound activity across diverse cancer types. |
| Open Access Database of Licensed Cancer Drugs | A curated list of 270 licensed anticancer drugs, useful for benchmarking and repurposing studies [8]. | Identifying approved agents and their properties. |
Given that "this compound" is not identified in the current literature, I suggest the following steps to advance your research:
Minecoside (MIN), a compound isolated from Veronica peregrina L., exerts its anticancer effects primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in aggressive breast cancer cells (MDA-MB-231) [1]. The following table summarizes the core quantitative findings from this research.
| Parameter Investigated | Experimental Details | Key Findings |
|---|---|---|
| STAT3 Inhibition | MDA-MB-231 cells treated with 0, 12.5, 25, 50 µM MIN for 24 h, or at 50 µM for 0, 6, 12, 24 h [1]. | Dose- and time-dependent suppression of constitutive STAT3 phosphorylation [1]. |
| Downstream Gene Regulation | Western blot analysis of proteins in MDA-MB-231 cells [1]. | Downregulation of STAT3 target genes: Bcl-2, Bcl-xL, Cyclin D1, VEGF, and CXCR4 [1]. |
| Apoptosis Induction | MDA-MB-231 cells treated with 50 µM MIN for 24 h; analysis via TUNEL assay and Western blot [1]. | Promotion of caspase-dependent apoptosis; cleavage of caspase-9 and caspase-3; increased TUNEL-positive cells [1]. |
| Cell Viability (IC₅₀) | CCK-8 assay on MDA-MB-231 cells treated with 0–100 µM MIN for 24 h [1]. | Inhibition of cell viability in a dose-dependent manner [1]. |
The mechanism by which this compound inhibits STAT3 and induces apoptosis can be visualized in the following pathway diagram.
This compound induces apoptosis by inhibiting the STAT3 signaling pathway.
For researchers seeking to replicate these key findings, here is a detailed methodology based on the cited study [1].
A. Cell Viability Assay (CCK-8)
B. Western Blot Analysis
C. Electrophoretic Mobility Shift Assay (EMSA)
D. Immunofluorescence Assay
The evidence positions this compound as a promising natural lead compound for targeting STAT3-driven cancers. Its ability to simultaneously downregulate key anti-apoptotic (Bcl-2, Bcl-xL), proliferative (Cyclin D1), and metastatic (CXCR4, VEGF) proteins addresses multiple hallmarks of cancer [1].
Minecoside is an iridoid glycoside, a class of secondary metabolites commonly found in plants. The table below summarizes its core characteristics and reported biological activities.
| Property | Description |
|---|---|
| Molecular Formula | C25H30O13 [1] |
| Molecular Weight | 538.5 g/mol [1] |
| CAS Number | 51005-44-8 [1] |
| Chemical Structure | A cyclopenta[c]pyran skeleton with a β-D-glucopyranosyloxy group [2] [1]. |
| Initial Source | Isolated from Veronica peregrina L. (family Scrophulariaceae) and also detected in Catalpa species (family Bignoniaceae) [3] [2] [4]. |
| Key Biological Activities | CXCR4/STAT3 inhibitor; demonstrates anti-cancer and anti-inflammatory activity [2]. |
Current research highlights two primary, interconnected mechanisms for this compound's anticancer effects: the inhibition of the CXCR4 chemokine receptor and the STAT3 signaling pathway.
The CXCR4/CXCL12 axis is a well-known driver of cancer cell invasion and metastasis. This compound has been shown to downregulate the expression of CXCR4.
The STAT3 transcription factor is constitutively active in many cancers and promotes cell survival and proliferation. This compound has been identified as a potent inhibitor of this pathway.
The following diagram illustrates the interconnected signaling pathways inhibited by this compound and the subsequent induction of apoptosis, based on the described mechanisms.
This compound inhibits CXCR4/STAT3 pathways, inducing apoptosis.
Understanding the behavior of a compound in vivo is critical for drug development. A recent study developed a method to analyze this compound in biological samples.
For researchers, the next critical steps involve:
Minoxidil is a potent vasodilator initially developed for hypertension and later found to promote hair growth. The following table summarizes its core scientific and pharmacological profile.
Table 1: Core Pharmacological Profile of Minoxidil
| Aspect | Description |
|---|---|
| Systematic Name | 2,4-Diamino-6-piperidinopyrimidine 3-oxide [1] |
| Molecular Formula | C9H15N5O [2] [1] |
| Molecular Mass | 209.253 g·mol⁻¹ [2] [1] |
| Drug Class | Potassium channel opener (KATP channel opener) [3] [1] |
| Primary Uses | Topical: Androgenic alopecia; Oral: Severe/resistant hypertension [3] [1] |
| Mechanism of Action (Hair Loss) | Prodrug activated by sulfotransferase (SULT1A1) to minoxidil sulfate. Acts by opening potassium channels, potentially improving perifollicular microcirculation, stimulating VEGF, and prolonging the anagen (growth) phase of hair follicles [3] [1]. |
| Mechanism of Action (Hypertension) | Opens ATP-sensitive potassium channels in vascular smooth muscle, leading to hyperpolarization, vasodilation, and reduced peripheral resistance [3]. |
Research on Minoxidil involves specific in vitro and in vivo models to elucidate its mechanisms and effects.
Table 2: Experimental Models and Key Findings for Minoxidil
| Study Focus | Experimental Model | Key Methodology | Summary of Findings |
|---|---|---|---|
| Vasodilation & Pharmacokinetics [4] | Human patients (Hypertension) | Oral administration; monitoring of plasma concentration and antihypertensive response. | Minoxidil is a potent arteriolar vasodilator. It has a short plasma half-life (~3-4 hrs) but a long duration of action (up to 72 hrs). It does not accumulate with chronic use and shows no tolerance [4] [3] [1]. |
| Cardioprotective Signaling [5] | Ex vivo, in vivo, in vitro models (Myocardial Ischemia-Reperfusion Injury) | Pre-conditioning of heart tissue with Ginsenoside Rb1 (G-Rb1) prior to induced ischemia. Analysis of signaling pathways and mitochondrial function. | G-Rb1 attenuates mitochondrial ROS by inhibiting complex I. It activates protective pathways (PI3K/Akt/mTOR, eNOS) and inhibits detrimental ones (p38α MAPK, RhoA/ROCK), reducing apoptosis and improving ATP production [5]. |
| Oxidative Stress from External Stimuli [6] | Rat models, THP1 cell line (Static Magnetic Fields - SMF) | Exposure of animals/cells to moderate-intensity SMF (128 mT - 250 mT). Assessment of antioxidant enzymes (SOD, CAT, GPx) and MDA (marker of oxidative stress). | SMF exposure can induce tissue-specific oxidative stress, e.g., increased MDA in rat brain and testes, and decreased antioxidant enzyme activity. This highlights a methodology for measuring oxidative stress parameters [6]. |
The mechanism by which Minoxidil promotes hair growth is multi-faceted. The diagram below synthesizes key signaling pathways based on current research.
Diagram 1: Proposed signaling pathways of Minoxidil in hair follicle stimulation.
Since "Minecoside" was not found, here are steps to clarify your research direction:
The primary documented mechanism of minecoside involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key driver in cancer progression. The signaling pathway and experimental workflow are summarized in the diagram below.
Mechanism of this compound-induced apoptosis via STAT3 pathway inhibition.
The key findings on this compound's anticancer effects are summarized in the table below, based on the in vitro study using triple-negative breast cancer cells (MDA-MB-231) [1] [2].
| Experimental Parameter | Details & Quantitative Results |
|---|---|
| Cell Line Model | MDA-MB-231 (human triple-negative breast cancer) [1] [2] |
| Treatment Conditions | Doses: 0, 12.5, 25, 50 µM [2] Duration: 0, 6, 12, 24 hours (at 50 µM) [2] | | STAT3 Inhibition | Dose- and time-dependent reduction of constitutive STAT3 phosphorylation [1] [2] | | Downstream Target Proteins | Decreased expression of Bcl-2, Bcl-xL, CXCR4, VEGF, cyclin D1 [1] [2] | | Apoptosis Induction | Increased levels of cleaved caspase-3, cleaved caspase-9, and cleaved PARP [2] |
The experimental workflow for assessing this compound activity is illustrated below.
Workflow of key experiments to evaluate this compound's anticancer activity.
This compound is an iridoid glycoside found in plants from the Bignoniaceae family and the genus Veronica [1] [3] [4]. Studies have identified its presence in:
The existing preclinical data is promising but insufficient for comprehensive drug development. Critical research gaps remain:
Future research should prioritize in vivo validation of efficacy and safety, mechanistic synergy studies, and thorough pharmacokinetic profiling to assess the true therapeutic potential of this compound.
The table below summarizes core quantitative data on minoxidil's pharmacokinetics and physical properties [1] [2]:
| Property | Value | Details / Notes |
|---|---|---|
| Bioavailability | Oral: ≥90% (absorption); Topical: ~1.2–1.4% | Topical absorption is low [2]. |
| Protein Binding | Minimal or negligible [1] [2] | - |
| Metabolism | Extensive (approx. 90%) | Primarily in the liver via glucuronidation; critical activation to minoxidil sulfate via sulfotransferase enzymes (SULT1A1) [1] [2]. |
| Active Metabolite | Minoxidil sulfate [1] [3] | More potent than the parent compound. |
| Elimination Half-life | Oral: 3–4 hours; Topical: ~22 hours [2] | - |
| Route of Elimination | Urine (>97%) | 10-15% as unchanged drug [2]. |
| Solubility in Water | <1 mg/mL [2] | - |
Minoxidil is a prodrug, and its therapeutic effects are primarily mediated by its active metabolite, minoxidil sulfate [1] [3] [2]. The following diagram illustrates the core proposed signaling pathways.
Core signaling pathways activated by minoxidil sulfate in hair follicle cells.
Research into minoxidil's effects employs various in vitro and in vivo models. The table below outlines common methodologies cited in the literature.
| Model Type | Example Protocol / Assay | Key Measured Endpoints |
|---|
| In Vitro (Cell Culture) | Treatment of human dermal papilla cells (DPCs) with minoxidil or minoxidil sulfate [1] [2]. | - Cell proliferation assays (e.g., MTT, BrdU).
The experimental workflow for investigating minoxidil's effects typically progresses from cellular models to animal studies and finally to human trials, as shown in the workflow below.
A generalized experimental workflow from basic research to clinical application.
Understanding clinical pharmacology is crucial for application. Key considerations include:
Despite decades of use, minoxidil's exact mechanism on hair follicles is not fully understood [3]. Key research gaps include:
Future research using advanced molecular techniques and better follicle models is needed to fully elucidate minoxidil's mechanism of action.
The following tables summarize the key quantitative findings from the study "Minecoside promotes apoptotic progression through STAT3 inactivation in breast cancer cells" conducted in MDA-MB-231 triple-negative breast cancer cells [1] [2].
Table 1: Dose-Dependent and Time-Dependent Effects of this compound (MIN) This table outlines how this compound's impact on STAT3 phosphorylation and cell viability changes with varying concentration and exposure time [1].
| Parameter | Concentrations / Time Points Tested | Key Findings |
|---|
| STAT3 Phosphorylation (p-STAT3) | Concentrations: 0, 12.5, 25, 50 µM (for 24 h) Time: 0, 6, 12, 24 h (at 50 µM) | Inhibition of p-STAT3 in a dose- and time-dependent manner [1]. | | Cell Viability (CCK-8 Assay) | Concentrations: 0, 12.5, 25, 50, 100 µM (for 24 h) | Significant reduction in cell viability with increasing concentration [1]. |
Table 2: this compound-Induced Downregulation of STAT3 Target Proteins This table lists key oncogenic proteins that were downregulated following this compound treatment, as detected by western blot [1].
| Protein Category | Specific Proteins | Function |
|---|---|---|
| Anti-apoptotic | Bcl-2, Bcl-xL | Promotes cell survival and inhibits programmed cell death [1]. |
| Proliferation | Cyclin D1 | Regulates cell cycle progression [1]. |
| Angiogenesis | VEGF (Vascular Endothelial Growth Factor) | Stimulates the formation of new blood vessels [1]. |
| Metastasis | CXCR4 | Facilitates cancer cell invasion and spread [1]. |
Table 3: this compound-Induced Apoptosis Markers This table shows the activation of key proteins involved in caspase-dependent apoptosis after treatment with 50 µM this compound for 24 hours [1].
| Apoptosis Marker | Detection Method | Observation |
|---|
| Cleaved Caspase-9 Cleaved Caspase-3 Cleaved PARP | Western Blot | Increased levels of cleaved (activated) forms, indicating induction of the apoptotic pathway [1]. | | DNA Fragmentation | TUNEL Assay | Positive staining confirming active cell death [1]. |
Below is a summary of the core methodologies used in the foundational study on this compound [1].
The diagram below illustrates the STAT3 signaling pathway and the key points where the study found this compound to be effective.
Diagram of STAT3 signaling and this compound's inhibitory mechanisms.
The study provides a solid preclinical foundation, but it is important to view these findings in the broader context of STAT3 drug discovery [3] [4].
Minecoside (MIN), an active compound isolated from Veronica peregrina L., exerts its antitumor effects primarily by inhibiting the constitutively active STAT3 signaling pathway in TNBC cells (MDA-MB-231) [1] [2].
The following table summarizes the downregulation of STAT3-targeted proteins as measured by western blot assay after 24 hours of treatment [1] [2].
| Protein Category | Specific Protein | Function in Cancer | Effect of this compound |
|---|---|---|---|
| Anti-apoptotic | Bcl-2, Bcl-xL | Inhibits programmed cell death | Downregulated |
| Proliferation | Cyclin D1 | Regulates cell cycle progression | Downregulated |
| Angiogenesis | VEGF (Vascular Endothelial Growth Factor) | Promotes new blood vessel formation | Downregulated |
| Metastasis | CXCR4 (C-X-C Chemokine Receptor type 4) | Facilitates cancer cell invasion and spread | Downregulated |
This table details the direct pro-apoptotic effects and reduction in cell viability caused by this compound [1] [2].
| Assay Type | Measured Parameter | Key Finding | Experimental Details |
|---|---|---|---|
| Western Blot | Cleaved Caspase-3, Caspase-9, PARP | Increased levels | Indicates activation of the caspase-dependent apoptosis pathway |
| TUNEL Assay | DNA fragmentation | Increased signal | Confirms active cell death via apoptosis |
| Cell Viability (CCK-8) | IC₅₀ value | ~50 µM | 24-hour treatment on MDA-MB-231 cells |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies [1] [2].
The following diagram illustrates the mechanism of action of this compound and the key experimental approaches used to validate it.
While the existing data is promising, several critical steps remain before this compound can be considered a viable therapeutic candidate.
Ginsenoside Rd (G-Rd) is a protopanaxadiol-type ginsenoside recognized for its significant neuroprotective and cardioprotective effects, particularly in models of ischemia-reperfusion (I/R) injury [1] [2]. The table below summarizes key quantitative findings from preclinical studies.
| Model System | Key Findings | Proposed Primary Mechanism | Effective Dosage |
|---|---|---|---|
| Cerebral I/R Injury (Animal models) | Significantly reduced infarct volume; improved neurological function scores [1]. | Antagonizes oxidative stress, regulates Ca²⁺, inhibits inflammation, resists apoptosis and pyroptosis [1]. | >10 - <50 mg/kg (moderate dose most effective) [1]. |
| Myocardial I/R Injury (Rat model) | Improved cardiac function (LVEF, ±dp/dt max); reduced infarct size; decreased serum CK, LDH, cTnI [2]. | Activation of the Nrf2/HO-1 signaling pathway, attenuating oxidative stress [2]. | 50 mg/kg (administered intraperitoneally 30 min prior to reperfusion) [2]. |
The following is a standard methodology for evaluating the cardioprotective effects of G-Rd, as referenced from the search results [2].
1. Animal Model Preparation:
2. Drug Administration:
3. Endpoint Analysis:
Research indicates G-Rd's neuroprotective effects against cerebral ischemia-reperfusion injury involve multiple interconnected pathways that counter the damaging cascade of events [1]. The following diagram maps these core mechanisms.
Ginsenoside Rd counteracts key injury pathways in cerebral ischemia, including oxidative stress, calcium dysregulation, and inflammation-induced cell death [1].
Minecoside is an iridoid glycoside found in several plants within the Bignoniaceae and Scrophulariaceae families. The table below outlines its known natural sources and the analytical techniques used for its identification and quantification [1] [2] [3].
Table 1: Documented Natural Sources and Analytical Techniques for this compound
| Aspect | Details |
|---|
| Reported Plant Sources | • Kigelia africana (stem bark) [1] • Catalpa bignonioides (fruits) [2] • Picrorhiza scrophulariiflora (rhizome) [3] | | Key Analytical Technique | UHPLC-ESI-MS/MS (Ultra-High Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry) | | Chromatographic Column | ACQUITY UHPLC BEH Amide (2.1 × 100 mm, 1.7 µm) [3] | | Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) [3] | | Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) in negative ion mode [3] | | Quantification Range (LLOQ) | 1.260 ng/mL in rat plasma [3] |
While a specific protocol for this compound is not described, the following generalized workflow, based on methods used for iridoid-rich plants like Catalpa bignonioides, provides a reliable path for its extraction and purification [2].
The corresponding workflow steps are:
This compound has shown promising bioactivity in preclinical studies, making it a compound of interest for drug development.
Table 2: Documented Biological Activities and Research Use of this compound
| Activity / Use | Model / System | Observed Effect & Potential Mechanism |
|---|---|---|
| Anticancer & Anti-metastatic | Breast cancer cells [4] | Inhibits cancer cell invasion and metastasis by decreasing CXCR4 expression and suppressing STAT3 activation [4]. |
| Anti-inflammatory | Not specified [4] | Documented to possess anti-inflammatory activity, though precise mechanisms are still under investigation [4]. |
| Analytical Standard | UHPLC-ESI-MS/MS [3] | Used as a reference standard for pharmacokinetic studies in rat plasma, with a Lower Limit of Quantification (LLOQ) of 1.260 ng/mL [3]. |
The proposed mechanism of action for its anticancer effects can be visualized as follows:
This section provides a detailed method for extracting and obtaining an iridoid-enriched fraction containing Minecoside from plant material, adapted from research on Picrorhiza kurroa [1].
1. Plant Material Preparation
2. Maceration and Initial Extraction
3. Solvent-Solvent Fractionation
n-butanol [1].n-butanol in a separatory funnel, shake vigorously, and allow the layers to separate. Collect the n-butanol layer.n-butanol fractions.n-butanol fractions under reduced pressure to obtain a dried Iridoid-Enriched Fraction (IRF), which contains this compound among other iridoids [1].This section details a highly sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-ESI-MS/MS) method for the simultaneous determination of this compound and other iridoids in rat plasma, as reported in a 2023 study [2]. This method is suitable for pharmacokinetic studies.
1. Instrumentation and Conditions The table below summarizes the core parameters for the UHPLC-MS/MS analysis.
| Parameter | Specification |
|---|---|
| Chromatography | |
| System | UHPLC |
| Column | ACQUITY UHPLC BEH Amide (2.1 × 100 mm, 1.7 µm) [2] |
| Column Temp. | 40 °C [2] |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile [2] | | Flow Rate | 0.4 mL/min [2] | | Gradient | Specific gradient not detailed in results; elution achieved within 3 min [2] | | Mass Spectrometry | | | Ion Source | Electrospray Ionization (ESI) [2] | | Ion Mode | Negative [2] | | Scan Mode | Multiple Reaction Monitoring (MRM) [2] | | Internal Standard | Paeoniflorin [2] |
2. Sample Preparation (Plasma)
3. Method Validation Data The developed method was rigorously validated. Key parameters for this compound are summarized below.
| Validation Parameter | Result for this compound |
|---|---|
| Linearity (r) | > 0.9911 (across all 5 studied iridoids) [2] |
| LLOQ | 1.260 ng/mL [2] |
| Precision (Intra- & Inter-day) | < 15% [2] |
| Matrix Effect | 95.77% to 101.9% (across all analytes) [2] |
| Retention Time | 0.63 min [2] |
Understanding the biological target of this compound provides context for its value in drug discovery.
The following diagram illustrates the core signaling pathway inhibited by this compound.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of malignant tumors, including approximately 70% of cancers. Its persistent signaling promotes tumorigenesis by regulating critical processes such as cell proliferation, survival, angiogenesis, and immune evasion [1] [2]. In breast cancer, particularly triple-negative subtypes, STAT3 activation is a key driver of pathogenesis, making it an attractive therapeutic target [1]. Minecoside (MIN), a natural compound isolated from Veronica peregrina L., has recently been identified as a potent inhibitor of the STAT3 pathway, inducing apoptotic cell death in aggressive breast cancer cells [1] [3]. These application notes summarize the experimental data and provide detailed protocols for evaluating the anti-cancer activity of this compound through STAT3 inactivation.
Recent research has demonstrated that this compound exerts its anti-tumor effects primarily through the inhibition of the STAT3 signaling pathway in triple-negative MDA-MB-231 breast cancer cells [1] [3].
The table below summarizes the key experimental findings on this compound's effects:
Table 1: Key Experimental Findings on this compound (MIN) in MDA-MB-231 Cells
| Experimental Parameter | Finding | Experimental Details |
|---|---|---|
| STAT3 Phosphorylation Inhibition | Dose- and time-dependent inhibition of constitutive STAT3 activation [1] | Treatment with 12.5, 25, and 50 µM MIN for 24 h; or with 50 µM MIN for 0, 6, 12, and 24 h [1] |
| Upstream Kinase Modulation | Suppression of c-Src phosphorylation; No inhibition of JAK1 or JAK2 phosphorylation [1] | Assessed by Western blotting [1] |
| STAT3 Cellular Localization | Blocked nuclear translocation of STAT3 [1] | Immunofluorescence or cellular fractionation [1] |
| STAT3-DNA Binding | Suppressed STAT3-DNA binding activity [1] | Electrophoretic Mobility Shift Assay (EMSA) [1] |
| Expression of STAT3 Target Genes | Downregulation of Bcl-2, Bcl-xL, Cyclin D1, VEGF, and CXCR4 [1] [3] | Assessed by Western blotting [1] |
| Apoptosis Induction | Promoted caspase-dependent apoptosis; Increased cleavage of caspase-3, caspase-9, and PARP [1] | Assessed by Western blotting [1] |
| Cytotoxic Activity (IC₅₀) | ~50 µM after 24 h treatment in MDA-MB-231 cells [1] | Cell viability assessed by CCK-8 assay [1] |
The following diagram illustrates the proposed mechanism by which this compound inhibits the STAT3 signaling pathway and induces apoptosis in breast cancer cells.
Diagram 1: Proposed mechanism of this compound (MIN) action. MIN inhibits STAT3 phosphorylation, nuclear translocation, and DNA binding, leading to downregulation of anti-apoptotic and proliferative genes and ultimately inducing caspase-dependent apoptosis. Green arrows and nodes represent MIN-induced inhibitory or promotive effects, while red arrows represent the constitutive STAT3 signaling pathway in cancer cells.
This section outlines key methodologies used to characterize this compound's activity.
This protocol is adapted from the methods described in the this compound study [1].
3.1.1 Materials
3.1.2 Procedure
Cell Culture and Treatment:
Protein Extraction and Quantification:
Western Blotting:
3.1.4 Data Analysis
The Electrophoretic Mobility Shift Assay (EMSA) is a key method used to confirm that this compound inhibits the functional outcome of STAT3 activation—its binding to DNA [1]. Alternative modern methods like Fluorescence Polarization (FP) are also available [2].
3.2.1 Materials
3.2.2 Procedure
3.2.3 Data Analysis
The data demonstrates that this compound is a effective natural inhibitor of the STAT3 pathway. Its ability to target multiple steps—from phosphorylation and nuclear translocation to DNA binding—makes it a compelling candidate for further development [1]. The subsequent downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and proliferative genes (Cyclin D1) provides a clear mechanistic explanation for the observed caspase-dependent apoptosis.
From a technical perspective, the protocols outlined here, particularly Western Blotting and EMSA, are robust and widely accepted in the field for validating STAT3 inhibition. For higher-throughput screening of compounds targeting the STAT3-DNA interaction, the Fluorescence Polarization (FP) assay presents a modern, homogeneous, and efficient alternative to EMSA [2].
Minecoside is an iridoid compound found in plants like Catalpa bignonioides. Research indicates it has potential as an antidiabetic agent by stimulating insulin secretion in pancreatic β-cells (INS-1 cells) and significantly inhibiting the α-glucosidase enzyme [1]. The molecular mechanism involves the activation of key proteins in the insulin signaling pathway [1].
Western blot analysis is a crucial technique used to detect and quantify these specific proteins, allowing researchers to validate and understand the molecular effects of this compound. The following sections provide a comprehensive guide for this application.
This protocol is adapted from general Western blotting procedures [2] and is tailored for investigating this compound's effects on insulin signaling pathways.
Stage 1: Sample Preparation (Cell Lysate from INS-1 Pancreatic β-cells)
Stage 2: Gel Electrophoresis and Transfer
Stage 3: Immunoblotting
The table below summarizes the expected changes in key protein levels and phosphorylation based on the literature [1].
Table 1: Expected Effects of this compound on Key Signaling Proteins in INS-1 Cells
| Protein Target | Function | Expected Change with this compound Treatment | Biological Significance |
|---|---|---|---|
| p-IRS-2 | Insulin receptor substrate; upstream signaling node | Increase | Activation of the proximal insulin signaling cascade. |
| p-PI3K | Phosphoinositide 3-kinase; lipid kinase | Increase | Generation of secondary messengers for downstream signaling. |
| p-Akt | Serine/threonine kinase; central signaling node | Increase | Promotion of cell survival, growth, and metabolic effects. |
| PDX-1 | Pancreatic and duodenal homeobox 1; transcription factor | Increase | Enhanced β-cell function and insulin gene expression. |
| PPAR-γ | Peroxisome proliferator-activated receptor γ | Increase | Improved insulin sensitivity and glucose homeostasis. |
| β-Actin | Structural protein; loading control | No Change | Ensures equal protein loading across all samples. |
The following diagram illustrates the proposed insulin signaling pathway activated by this compound in pancreatic β-cells, based on the described research [1].
1. Background and Significance The transcription factor Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated oncology target, and its constitutive activation is a common feature in many cancers, including triple-negative breast cancer (TNBC) [1] [2]. Minecoside (MIN), an iridoid glycoside naturally found in Veronica peregrina L. and Catalpa species, has emerged as a promising natural compound with anticancer properties [1] [3]. A 2022 study demonstrated that this compound exerts its antitumor effects in aggressive MDA-MB-231 breast cancer cells primarily through the inhibition of the STAT3 signaling pathway, leading to the induction of apoptosis [1].
2. Key Findings and Mechanistic Insights The study provided evidence that this compound inhibits STAT3 activation through a multi-faceted mechanism [1]:
The following diagram illustrates this signaling pathway and the points of inhibition by this compound.
This protocol is adapted from the methodology used to investigate this compound's effect on STAT3-DNA binding [1].
1. Sample Preparation
2. Nuclear Protein Extraction Following treatment, harvest cells and isolate nuclear proteins using a commercial nuclear extraction kit. The nuclear extract is used as the source of STAT3 protein for the binding reaction.
3. STAT3 EMSA Binding Reaction
4. Native Gel Electrophoresis
5. Detection (DIG-Based Chemiluminescence)
The entire experimental workflow is summarized below.
The tables below consolidate the key quantitative findings from the study on this compound's effects in MDA-MB-231 cells [1].
Table 1: this compound Treatment Conditions and Effects on Cell Viability & STAT3
| Parameter | Conditions / Concentrations | Key Outcome |
|---|---|---|
| This compound Purity | 90.4 ± 0.4% | High-purity compound used [1]. |
| Cell Viability (CCK-8) | 0 - 100 µM for 24h | Concentration-dependent decrease [1]. |
| STAT3 Phosphorylation | 12.5, 25, 50 µM for 24h | Dose-dependent inhibition [1]. |
| STAT3 Phosphorylation | 50 µM for 0, 6, 12, 24h | Time-dependent inhibition [1]. |
Table 2: this compound-Induced Downregulation of STAT3 Target Proteins
| Protein Type | Protein Name | Observed Effect (Western Blot) |
|---|---|---|
| Anti-apoptotic | Bcl-2, Bcl-xL | Downregulated [1]. |
| Cell Cycle | Cyclin D1 | Downregulated [1]. |
| Angiogenesis | VEGF | Downregulated [1]. |
| Metastasis | CXCR4 | Downregulated [1]. |
| Apoptosis Markers | Cleaved Caspase-3, -9, PARP | Upregulated (Induction of Apoptosis) [1]. |
The following table summarizes the key experimental findings on minecoside's effect on STAT3 signaling and nuclear translocation from a 2022 study [1] [2]:
| Experimental Aspect | Findings on this compound (MIN) Effect |
|---|---|
| STAT3 Phosphorylation Inhibition | Dose-dependent (5, 10, 25, 50 µg/mL) and time-dependent (6, 12, 18, 24 hours) inhibition of constitutive STAT3 activation [2]. |
| Nuclear Translocation Block | Blocked STAT3 translocation from the cytoplasm into the nucleus [2]. |
| STAT3-DNA Binding Suppression | Suppressed the binding of STAT3 to DNA [2]. |
| Downstream Target Regulation | Downregulated STAT3-mediated expression of Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1 [2]. |
| Apoptosis Induction | Promoted caspase-dependent apoptosis in MDA-MB-231 breast cancer cells [2]. |
| Cell Line & Model | MDA-MB-231 human breast cancer cells (in vitro) [2]. |
This protocol outlines the key methodology for investigating this compound's effect on STAT3 subcellular localization.
Objective: To assess the inhibitory effect of this compound on the nuclear translocation of STAT3 in MDA-MB-231 breast cancer cells.
Materials:
Methodology:
Cell Seeding and Treatment:
Cell Fixation and Permeabilization:
Immunofluorescence Staining:
Nuclear Staining and Mounting:
Image Acquisition and Analysis:
The diagram below illustrates the experimental workflow and the proposed mechanism of action for this compound.
Beyond its inhibition of STAT3 nuclear translocation, this compound has been shown to downregulate the expression of CXCR4, a key receptor in cancer cell invasion and metastasis, at the transcriptional level [3]. This effect was observed in the same MDA-MB-231 cell line, suggesting this compound acts on multiple pro-cancer pathways.
The Cell Counting Kit-8 (CCK-8) assay represents a significant advancement in colorimetric methods for assessing cell viability, proliferation, and cytotoxicity in biomedical research and drug development. This assay utilizes a highly water-soluble tetrazolium salt known as WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases in viable cells. The amount of formazan dye generated is directly proportional to the number of metabolically active cells in the culture, providing researchers with a quantitative measurement of cell viability that can be detected using a microplate reader at 450 nm absorbance. [1] [2]
The fundamental principle underlying the CCK-8 assay revolves around the NAD(P)H-dependent dehydrogenase activity in living cells. When viable cells are incubated with CCK-8 reagent, cellular dehydrogenases reduce the yellow-colored WST-8 to an orange-colored, water-soluble formazan product. This biochemical reaction causes a detectable color change that can be easily quantified, serving as a reliable proxy for cell viability. Unlike other tetrazolium-based assays such as MTT, the CCK-8 assay does not require a solubilization step because the formazan product is already water-soluble, significantly streamlining the experimental workflow. The excellent stability and low cytotoxicity of the CCK-8 solution make it particularly suitable for long incubation periods (24-48 hours) and multiple assays on the same cell population, enabling time-course studies of cell behavior. [1] [2] [3]
The CCK-8 assay offers several significant advantages over traditional cell viability methods, making it particularly valuable for modern drug discovery applications. Its ready-to-use formulation requires no thawing, mixing, or preparation before use, significantly reducing procedural time and potential sources of error. The assay employs a single-reagent system where only 10μL of CCK-8 solution needs to be added directly to cells cultured in 100μL medium without subsequent washing or medium removal steps. This simplicity not only streamlines the workflow but also minimizes the risk of contamination. Additionally, the non-radioactive nature of CCK-8 eliminates safety concerns associated with disposal and handling, while its low cytotoxicity allows researchers to potentially use the same cells for subsequent experiments after viability assessment, an important consideration for precious or limited cell samples. [1]
The enhanced detection sensitivity of CCK-8 represents another major advantage, as it demonstrates higher sensitivity compared to other tetrazolium salts like MTT, XTT, MTS, or WST-1. This increased sensitivity enables more accurate detection of small changes in cell viability, which is particularly valuable in drug screening applications where subtle cytotoxic effects need to be quantified. The superior water solubility of the formazan product eliminates the need for organic solvents required in MTT assays to dissolve insoluble formazan crystals, further simplifying the protocol and reducing potential interference with test compounds. Moreover, the remarkable reagent stability - remaining effective for up to one year when stored at 0-5°C with protection from light - provides economic and practical benefits for laboratories conducting regular viability assessments. [2] [3]
Table 1: Comprehensive Comparison of CCK-8 with Other Cell Viability Assays
| Assay Method | Principle | Solubilization Step | Toxicity to Cells | Sensitivity | Ease of Use |
|---|---|---|---|---|---|
| CCK-8 (WST-8) | Measures dehydrogenase activity; WST-8 reduced to water-soluble formazan | No | Non-toxic | Higher than all other tetrazolium assays | Simple; no additional steps required |
| MTT | Assesses mitochondrial activity; MTT reduced to insoluble formazan crystals | Yes | Highly toxic | Moderate | Moderate; additional solubilization step needed |
| XTT | XTT reduced to water-soluble formazan | No | Non-toxic | High (more sensitive than MTT but less than CCK-8) | Simple; no solubilization step |
| MTS | Analogous to MTT; MTS reduced to water-soluble formazan | No | Non-toxic (but formazan product can be toxic) | Comparable to XTT but less than CCK-8 | Easy to use without additional steps |
| WST-1 | Measures electron transport chain activity; WST-1 reduced to water-soluble formazan | No | Non-toxic | High (more sensitive than MTT but less than CCK-8) | Simple; no solubilization required |
| ATP-based Assays | Intracellular ATP as marker of viability; luciferase reaction | No | Non-toxic | Very high sensitivity and reliability | Simple luminescence measurement |
| LDH Assays | Detects lactate dehydrogenase released from damaged cells | No | Non-toxic | High sensitivity to membrane damage | Simple but requires careful handling to prevent false positives |
The comparative analysis reveals that CCK-8 provides an optimal balance of sensitivity, convenience, and safety among tetrazolium-based assays. While ATP-based assays offer superior sensitivity, they typically involve higher costs and may not be suitable for all research budgets. LDH assays, while excellent for detecting membrane integrity damage, can yield false positives if not carefully handled, particularly from serum with inherent LDH activity in culture media. The direct comparison underscores why CCK-8 has become the preferred choice for many high-throughput screening applications in drug development where cost-effectiveness, reliability, and workflow efficiency are paramount considerations. [2]
The CCK-8 assay requires specific components and equipment to ensure reproducible and accurate results. The core of the system is the CCK-8 kit, which contains the WST-8 tetrazolium salt and an electron mediator (1-methoxy PMS) in an optimized, ready-to-use solution. The complete list of necessary materials includes:
Proper reagent storage is critical for maintaining assay performance. The CCK-8 solution should be stored at 0-5°C with protection from light, under which conditions it remains stable for up to one year. For long-term storage, temperatures of -20°C are acceptable, though repeated freezing and thawing should be avoided as this can increase background signals and interfere with assay accuracy. To sterilize the CCK-8 solution without compromising its activity, filtration through a 0.2μm membrane is recommended rather than autoclaving. [3]
Several technical factors require careful consideration when designing CCK-8 experiments. The cell seeding density must be optimized for each cell type, with a general recommended range of 200-25,000 cells per well in a 96-well plate format. For adhesive cells, at least 1000 cells per well (in 100μL medium) are necessary, while leukocytes typically require at least 2500 cells per well due to their lower sensitivity. When using different plate formats (24-well or 6-well plates), researchers should adjust the CCK-8 volume to maintain the recommended 10% reagent-to-total-volume ratio. [3]
The potential interference from phenol red, a common pH indicator in cell culture media, deserves particular attention. While some sources indicate that phenol red absorbs light near the assay wavelength and could potentially interfere with readings, other technical resources specifically note that WST-8 is compatible with phenol red without significant interference. To address this potential concern, researchers can subtract the absorbance of blank wells containing culture medium without cells. For studies requiring extreme precision, using media without phenol red represents a prudent alternative. The incubation time typically ranges from 1-4 hours but should be optimized based on cell type and density, as leukocytes may require longer incubation periods (up to 4 hours) or higher cell densities due to their weaker color development. [2]
The fundamental protocol for determining cell viability using CCK-8 involves a straightforward, standardized procedure:
Cell seeding: Prepare a single-cell suspension and inoculate 100μL per well in a 96-well plate. Include appropriate control wells (blank medium without cells, negative control with cells but no treatment, and positive control for cytotoxicity if applicable). For most applications, seed cells at a density that ensures they will be in the logarithmic growth phase during the assay (typically 5,000-10,000 cells/well for adherent lines). [3]
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cell attachment and stabilization. For suspension cells, this step can be shortened to 4-6 hours. [3]
CCK-8 addition: After the pre-incubation period, carefully add 10μL of CCK-8 solution directly to each well using a multi-channel pipette. Take care to avoid introducing bubbles, as they can interfere with optical density readings. Gently swirl the plate to ensure thorough mixing without disturbing attached cells. [1] [3]
Formazan formation: Return the plate to the incubator and allow the biochemical reaction to proceed for 1-4 hours. The optimal incubation time varies by cell type and density – highly metabolic cells may require shorter incubation, while slowly metabolic cells or those seeded at low density may need longer periods. Monitor color development visually; the medium should turn orange in wells with viable cells. [3]
Absorbance measurement: Read the plate using a microplate reader set to 450 nm. For instruments with filter options, any filter between 430-490 nm can be used. If the cell suspension has high turbidity, measure and subtract the optical density at 600 nm or higher from the sample readings. [1] [3]
For researchers who cannot read the plate immediately after incubation, add 10μL of 1% w/v SDS or 0.1 M HCl to each well, cover the plate, and store it protected from light at room temperature. The absorbance should remain stable for up to 24 hours using this stabilization method. [3]
Table 2: CCK-8 Protocol Applications for Different Experimental Objectives
| Experimental Objective | Key Protocol Variations | Optimal Cell Density | Incubation Time with CCK-8 | Data Interpretation |
|---|---|---|---|---|
| Basic Viability Assessment | Seed cells, add CCK-8 after 24h attachment | Varies by cell type (200-25,000 cells/well) | 1-4 hours | Higher O.D. = more viable cells |
| Proliferation Kinetics | Multiple time points with CCK-8 addition at each interval | 1000-5000 cells/well (avoid overconfluence) | Consistent across time points | Increasing O.D. over time = proliferation |
| Compound Cytotoxicity | Add test compounds 24h before CCK-8 addition | 5000 cells/well recommended | 1-4 hours | Lower O.D. vs control = cytotoxicity |
| Drug Screening | Dose-response with serial compound dilutions | Optimized for linear range | 1-4 hours | IC₅₀ calculation from dose-response curve |
| Long-term Treatment Effects | Extended compound exposure (48-72h) before CCK-8 | Lower initial density to prevent overgrowth | May require extended CCK-8 incubation | Viability relative to untreated controls |
For specialized applications such as compound cytotoxicity screening and proliferation kinetics, the CCK-8 protocol requires specific modifications:
Compound Cytotoxicity Protocol:
Proliferation Kinetics Protocol:
The experimental workflow for CCK-8 assays follows a logical progression that can be visualized as:
Proper data analysis is crucial for extracting meaningful results from CCK-8 assays. The first step involves blank correction, where the average absorbance of blank wells (medium with CCK-8 but no cells) is subtracted from all sample readings to account for background signal. For basic viability assessment, calculate the percentage viability using the formula:
Viability (%) = (ODₜₑₛₜ - ODₛₜₑᵣᵢₗₑ) / (ODᶜᵒⁿᵗʳᵒˡ - ODₛₜₑᵣᵢₗₑ) × 100
Where ODₜₑₛₜ is the absorbance of treated wells, ODᶜᵒⁿᵗʳᵒˡ is the absorbance of untreated control wells, and ODₛₜₑᵣᵢₗₑ represents sterile control wells without cells (if used). [1] [3]
For proliferation assays, data can be expressed as proliferation index relative to a baseline measurement (typically day 0 or time zero). When determining IC₅₀ values for cytotoxic compounds, plot percentage viability against the logarithm of compound concentration and fit the data using a sigmoidal dose-response curve (variable slope) with four parameters. Most modern plate reader software includes built-in functions for these calculations. To ensure accuracy, it's recommended to perform experiments with technical replicates (at least 3 wells per condition) and biological replicates (at least 3 independent experiments) to account for both procedural and biological variability. [4]
Several technical challenges may arise during CCK-8 assays that can affect data quality:
High background signal: This can result from contaminated reagents, bacterial/fungal growth in samples, or repeated freezing and thawing of CCK-8 solution. Ensure sterile technique and proper reagent storage. [3]
Low signal intensity: Insufficient cell numbers, inadequate incubation time with CCK-8, or loss of dehydrogenase activity due to improper cell handling can cause weak signals. Optimize cell density and extend incubation time if necessary. [3]
Edge effect (uneven staining across plate): Inconsistent temperature or CO₂ distribution in incubators can cause this issue. Ensure proper incubator function and avoid overcrowding plates in the incubator.
High variability between replicates: Inconsistent cell seeding, bubble formation during CCK-8 addition, or uneven distribution of test compounds can lead to high coefficient of variation. Use multi-channel pipettes with proper technique and ensure complete mixing of compounds.
Precipitation in wells: Some test compounds may precipitate in culture medium, causing light scattering that interferes with absorbance readings. Include compound-only controls to identify this issue and consider using different solvent systems if possible.
While CCK-8 is widely valued for its minimal cytotoxicity, recent research has revealed important metabolic alterations in cells exposed to the assay reagents. A 2024 study employing liquid chromatography-mass spectrometry (LC-MS) based metabolomics demonstrated that CCK-8 treatment induces significant intracellular metabolic changes, particularly affecting energy metabolism pathways. Researchers observed substantial down-regulation of metabolites within the glycolysis and pentose phosphate pathways in both osteosarcoma (MG-63) and fibroblast (NIH/3T3) cell lines. These metabolic alterations predominantly affect energy metabolism and may potentially impact the cellular redox environment through decreased reduced glutathione (GSH) levels. [5]
These findings have important implications for experimental design, particularly when using cells treated with CCK-8 in subsequent assays. The study revealed that CCK-8 significantly impacts NAD(P)H-dependent processes, which is mechanistically understandable since the assay relies on depletion of these reduced cofactors for the colorimetric reaction. The alteration in GSH levels impacts the cellular redox state and its defense against oxidants, potentially confounding results in studies examining oxidative stress responses. Researchers are therefore advised to exercise caution when interpreting results from cells previously exposed to CCK-8, especially for assays investigating metabolic pathways, redox biology, or immune function. [5]
The CCK-8 assay has been successfully implemented in diverse research contexts, demonstrating its versatility across biological disciplines. In a recent investigation of sepsis pathogenesis published in 2024, researchers utilized CCK-8 to assess monocyte proliferation and activation in response to Plac8 protein modulation. The study demonstrated that Plac8 upregulation promotes monocyte survival and proliferation through ERK pathway activation, with CCK-8 providing reliable quantification of these cellular responses. This application highlights the assay's utility in immunology research and its compatibility with complex disease models. [4]
The compatibility of CCK-8 with various experimental workflows represents another significant advantage. Unlike more cytotoxic viability assays, CCK-8's minimal toxicity allows for potential sequential analysis of the same cells, though researchers should consider the newly discovered metabolic effects when designing such experiments. The assay can be effectively integrated with downstream applications including protein-level analysis through Western blotting, gene expression studies, and functional cellular assays. This flexibility makes CCK-8 particularly valuable for comprehensive research programs requiring multiple analytical approaches from limited cell samples. [1] [4]
The mechanistic pathway of CCK-8 action and its recently discovered effects on cellular metabolism can be visualized as follows:
The CCK-8 cell viability assay represents a robust, sensitive, and technically accessible method for assessing cell viability, proliferation, and cytotoxicity in biomedical research and drug development. Its advantages over traditional tetrazolium-based assays include simplified workflow, enhanced safety profile, and superior sensitivity, making it particularly suitable for high-throughput screening applications. However, researchers should remain cognizant of the newly identified metabolic effects of CCK-8 exposure when designing sequential experiments or investigating metabolic pathways.
The comprehensive protocols and application notes provided in this document offer researchers a solid foundation for implementing CCK-8 assays in diverse experimental contexts. By adhering to the optimized procedures, accounting for potential technical challenges, and interpreting results within the appropriate methodological context, scientists can reliably utilize this powerful technique to advance their research objectives. As with any methodological approach, careful experimental design, appropriate controls, and understanding of both capabilities and limitations are essential for generating meaningful, reproducible data using the CCK-8 platform.
The table below summarizes the available quantitative data on this compound from recent studies.
| Parameter | Value / Observation | Experimental Context |
|---|---|---|
| Molecular Weight | 538.5 g/mol | Chemical standard [1] |
| Purity | >98% (HPLC) | Chemical standard [1] |
| *In Vitro* Cytotoxicity (IC₅₀) | ~50 μM | Reduction of cell viability in MDA-MB-231 breast cancer cells after 24h treatment [2] [3]. |
| Effective In Vitro Concentrations | 12.5 - 50 μM | Dose-dependent inhibition of STAT3 phosphorylation and induction of apoptosis in MDA-MB-231 cells [2] [3]. |
| Plasma Concentration (LLOQ) | 1.26 ng/mL | Lower limit of quantification in rat plasma using UHPLC-ESI-MS/MS [4]. |
| Time to Max Concentration (Tₘₐₓ) | 1.0 ± 0.2 h | Pharmacokinetics in rat plasma after administration of Picrorhiza scrophulariiflora extract [4]. |
While in vivo dosing protocols are absent, the following detailed methodologies from in vitro and analytical studies can serve as a critical reference for developing future experiments.
This protocol is adapted from studies investigating this compound's anticancer effects on breast cancer cell lines [2] [3].
1.1 Cell Culture
1.2 Compound Treatment
1.3 Cell Viability Assay (CCK-8 Method)
1.4 Protein Analysis (Western Blot)
This UHPLC-ESI-MS/MS method is designed for detecting this compound in rat plasma and is essential for any future pharmacokinetic study [4].
2.1 Instrumentation
2.2 Chromatographic Conditions
2.3 Mass Spectrometry Conditions
2.4 Plasma Sample Preparation (Protein Precipitation)
The following diagrams illustrate the reported mechanism of action of this compound and a proposed workflow for transitioning to in vivo studies.
The major hurdle for applying this compound in in vivo studies is the lack of a defined administration protocol. Key missing information includes:
To bridge these gaps, the following research steps are recommended:
| Property | Details |
|---|---|
| CAS Number | 51005-44-8 [1] [2] |
| Molecular Formula | C₂₅H₃₀O₁₃ [1] [2] |
| Molecular Weight | 538.5 g/mol [1] [2] |
| Physical Form | Powder [1] |
| Purity | Available at 95% to 99% (for reference standards) [2] |
| Storage | Desiccate at -20°C [1]; store in a tightly sealed container, protected from light [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [1]. |
While explicit protocols are not found, you can use the solubility profile to prepare stock solutions.
The following diagram illustrates the experimental workflow for studying this compound's anticancer effects, based on a published study:
This detailed protocol is adapted from a study investigating this compound's effect on breast cancer cells [3]. The core methodology is summarized in the table below.
| Step | Procedure | Critical Parameters |
|---|---|---|
| 1. Cell Culture | Culture MDA-MB-231 breast cancer cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO₂ atmosphere [3]. | Use cells in their logarithmic growth phase. Ensure consistent cell line authentication and routine testing for mycoplasma [3]. |
| 2. Compound Treatment | Prepare treatment media by diluting the this compound stock solution in culture medium. Treat cells at various concentrations (e.g., 0, 12.5, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO, typically <0.1%) [3]. | Final DMSO concentration must be consistent and non-cytotoxic across all groups, including the vehicle control. |
| 3. Cell Viability Assay (CCK-8) | Seed cells in 96-well plates (5x10⁴ cells/well). After treatment, add 10 µL of CCK-8 solution to each well. Incubate for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader [3]. | Optimize cell seeding density to prevent over-confluence. Include blank wells (media + CCK-8 without cells) for background subtraction. |
| 4. Protein Extraction | Post-treatment, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates (e.g., 14,000 x g, 15 min, 4°C) and collect the supernatant [3]. | Keep samples on ice. Determine protein concentration of supernatants using a standard assay like BCA. |
| 5. Western Blot Analysis | Separate proteins (20-40 µg per lane) by 10% SDS-PAGE. Transfer to a PVDF membrane. Block membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies. Detect signals using an ECL kit [3]. | Key primary antibodies: p-STAT3, STAT3, Bcl-2, Bcl-xL, Cyclin D1, VEGF, cleaved caspase-3, cleaved PARP. Use β-actin as a loading control. Optimize antibody concentrations and exposure time. |
The table below summarizes the key findings and technical approaches from recent studies on this compound.
| Biological Activity / Use | Reported Findings / Method Details | Source |
|---|---|---|
| Anticancer (Breast Cancer) | Promoted apoptosis in MDA-MB-231 cells; inhibited constitutive STAT3 activation; downregulated Bcl-2, Bcl-xL, Cyclin D1, and VEGF [3]. | [3] |
| Antioxidant Activity | Exhibited potent antioxidant activity as measured by the ORAC assay [1]. | [1] |
| Analytical Method (UHPLC-ESI-MS/MS) | Stationary Phase: ACQUITY UHPLC BEH Amide Column (2.1 x 100 mm, 1.7 µm). Mobile Phase: 0.1% formic acid in water (A) / 0.1% formic acid in acetonitrile (B). Flow Rate: 0.4 mL/min. Detection: Negative ion mode [4]. | [4] |
Minecoside (MIN) is a biologically active iridoid glycoside compound naturally occurring in several medicinal plants, including Veronica peregrina L. (family Scrophulariaceae) and Picrorhiza scrophulariiflora. Traditional medicine has historically used these plants for treating various conditions such as menstrual irregularities, fractures, and traumatic injuries. Recent research has revealed that this compound possesses potent antitumor properties, particularly against aggressive cancer types like triple-negative breast cancer (TNBC). The compound has emerged as a promising candidate for cancer therapy development due to its ability to modulate key signaling pathways involved in cancer cell survival, proliferation, and metastasis. This compound's multifaceted mechanism of action primarily involves the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is constitutively active in many malignancies and contributes to tumorigenesis through regulation of apoptosis, proliferation, and angiogenesis-related genes [1] [2].
The significance of this compound in current cancer research stems from its ability to simultaneously target multiple oncogenic processes. Unlike targeted therapies that address single pathways, this compound exhibits pleiotropic effects on cancer cells, including induction of apoptosis, inhibition of invasion and migration, and suppression of key survival proteins. Research has demonstrated that this compound effectively downregulates the expression of CXCR4, a chemokine receptor critically involved in cancer metastasis, through suppression of NF-κB activation. This multi-target approach positions this compound as a promising lead compound for development of novel anticancer therapeutics, particularly against treatment-resistant cancers such as triple-negative breast cancer where conventional therapies often show limited efficacy [2]. The compound's natural origin may also contribute to a more favorable toxicity profile compared to synthetic chemotherapeutic agents, though comprehensive toxicity studies are still needed to confirm this potential advantage.
The establishment of appropriate in vitro models is fundamental for investigating this compound's anticancer mechanisms. The triple-negative breast cancer cell line MDA-MB-231 serves as a representative model system, characterized by constitutive activation of STAT3 signaling. These cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic mixture at 37°C in a humidified incubator with 5% CO₂. For experimental procedures, cells should be seeded at appropriate densities (e.g., 5×10⁴ cells/well for 96-well plates) and allowed to adhere for 24 hours before this compound treatment [1].
This compound treatment should follow a standardized preparation protocol. A stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO) or other suitable solvents, with final solvent concentrations not exceeding 0.1% (v/v) to avoid solvent-induced cytotoxicity. Based on established experimental data, the following treatment parameters are recommended:
Evaluation of this compound's effects on cell viability should be performed using the Cell Counting Kit-8 (CCK-8) assay according to manufacturer's instructions. Briefly, after this compound treatment, 10 μL of CCK-8 solution should be added to each well followed by incubation at 37°C for 2 hours. The absorbance should then be measured at 490 nm using a multimode microplate reader. Cell viability should be calculated as a percentage relative to vehicle-treated controls, with IC₅₀ values determined using appropriate statistical software [1].
For more specific assessment of apoptotic cell death, the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay should be employed using commercially available kits. Following this compound treatment (typically 50 μM for 24 hours), cells should be fixed and processed according to kit instructions. TUNEL-positive cells displaying DNA fragmentation can be visualized by fluorescence microscopy and quantified to determine the extent of apoptosis induction [1].
Western blot analysis represents a crucial methodology for investigating this compound's effects on STAT3 signaling and apoptosis-related proteins. After this compound treatment, whole-cell extracts should be prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Proteins should be separated by 10% SDS-PAGE and transferred to PVDF membranes. After blocking with 5% non-fat milk, membranes should be incubated with primary antibodies overnight at 4°C, followed by appropriate secondary antibodies. Key antibodies for investigating this compound's mechanism include:
Protein bands should be visualized using enhanced chemiluminescence reagents, with densitometric analysis performed to quantify expression changes [1].
Electrophoretic mobility shift assay (EMSA) should be employed to evaluate this compound's effects on STAT3-DNA binding activity. Nuclear extracts should be prepared from treated cells using standard protocols. DIG-labeled oligonucleotides containing the STAT3 consensus binding site (5'-CTTCATTTCCCGTAAATCCCTAAAGCT-3') should be incubated with nuclear proteins, with reaction mixtures separated on native polyacrylamide gels. Following transfer to nylon membranes, STAT3-DNA complexes can be detected using anti-DIG antibodies and chemiluminescence. This assay provides critical information about the functional consequences of STAT3 inhibition by this compound [1].
Immunofluorescence staining should be performed to investigate the effects of this compound on STAT3 subcellular localization. After this compound treatment, cells should be fixed, permeabilized, and blocked with 5% BSA. Cells should then be incubated with anti-STAT3 antibody for 1 hour at room temperature, followed by appropriate fluorescently-labeled secondary antibodies. Nuclei should be counterstained with Hoechst-33342. Cellular localization of STAT3 should be visualized using fluorescence microscopy, with particular attention to nuclear versus cytoplasmic distribution [1].
Research has demonstrated that this compound exerts potent inhibition of the STAT3 signaling pathway in triple-negative breast cancer cells. Treatment with this compound resulted in a dose-dependent suppression of STAT3 phosphorylation, with significant reduction observed at concentrations as low as 12.5 μM and near-complete inhibition at 50 μM after 24 hours of treatment. This inhibition also exhibited temporal dynamics, with STAT3 phosphorylation significantly decreased within 6 hours of treatment and maximally suppressed by 24 hours. Beyond STAT3 phosphorylation, this compound effectively blocked the nuclear translocation of STAT3 and suppressed its DNA-binding activity as confirmed by electrophoretic mobility shift assays. These findings position STAT3 inhibition as a central mechanism underlying this compound's anticancer effects [1].
The upstream mechanisms contributing to this compound-mediated STAT3 inhibition involve modulation of protein tyrosine phosphatases. This compound treatment was found to upregulate the expression of SHP-1 (SH2 domain-containing phosphatase-1), a key negative regulator of STAT3 signaling. This effect on phosphatase expression provides a plausible mechanism for the observed suppression of STAT3 phosphorylation. Interestingly, this compound did not significantly affect the activation status of upstream kinases such as JAK1, JAK2, or Src, suggesting that its effects on STAT3 are primarily mediated through phosphatase induction rather than kinase inhibition [1].
This compound treatment effectively induces caspase-dependent apoptosis in cancer cells, as evidenced by several biochemical markers. Treatment with this compound (50 μM, 24 hours) resulted in pronounced cleavage and activation of caspase-9, caspase-3, and PARP – key executioners of the apoptotic process. This apoptotic induction was further confirmed by TUNEL assay, which revealed significant DNA fragmentation in this compound-treated cells. The pro-apoptotic effects of this compound are mediated through modulation of Bcl-2 family proteins, with treatment resulting in substantial downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. These proteins are established transcriptional targets of STAT3, thus linking STAT3 inhibition to the apoptotic effects observed following this compound treatment [1].
This compound demonstrates significant anti-metastatic activity through suppression of CXCR4 expression, a chemokine receptor critically involved in cancer cell migration and invasion. Treatment with this compound resulted in marked downregulation of both constitutive and CXCL12-induced CXCR4 expression in breast cancer cells at the transcriptional level. This effect was mediated through inhibition of NF-κB activation, a key transcriptional regulator of CXCR4 expression. Functionally, this compound treatment significantly inhibited CXCL12-induced invasion of breast cancer cells, suggesting that the compound can effectively suppress the CXCR4/CXCL12 axis that drives metastatic progression in many cancer types [2].
The following diagram illustrates the molecular mechanisms and signaling pathways regulated by this compound in cancer cells:
This diagram illustrates the multifaceted mechanism of action of this compound, highlighting its effects on both STAT3 and NF-κB signaling pathways, ultimately leading to inhibition of proliferation, angiogenesis, and metastasis, while promoting apoptotic cell death.
Table 1: this compound Treatment Effects on STAT3 Signaling and Viability in MDA-MB-231 Cells
| Parameter | Treatment Conditions | Experimental Results | Detection Method |
|---|---|---|---|
| STAT3 Phosphorylation | 12.5-50 μM, 24 hours | Dose-dependent inhibition; ~70% reduction at 50 μM | Western Blot |
| STAT3 Nuclear Translocation | 50 μM, 24 hours | Complete inhibition of nuclear localization | Immunofluorescence |
| STAT3-DNA Binding | 50 μM, 24 hours | >80% suppression of binding activity | EMSA |
| Cell Viability | 12.5-100 μM, 24 hours | IC₅₀ ≈ 45-50 μM | CCK-8 Assay |
| SHP-1 Expression | 50 μM, 24 hours | ~3-fold increase in protein expression | Western Blot |
| CXCR4 Expression | 50 μM, 24 hours | ~70% reduction in protein level | Western Blot [1] [2] |
Table 2: this compound-Mediated Regulation of Apoptotic and Metastatic Markers
| Target Protein | Function | Regulation by this compound | Time Course |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | ~60% downregulation | 24 hours |
| Bcl-xL | Anti-apoptotic | ~75% downregulation | 24 hours |
| Cleaved Caspase-3 | Apoptosis execution | ~4-fold increase | 24 hours |
| Cleaved Caspase-9 | Apoptosis initiation | ~3.5-fold increase | 24 hours |
| Cleaved PARP | Apoptosis marker | ~5-fold increase | 24 hours |
| Cyclin D1 | Cell cycle progression | ~65% downregulation | 24 hours |
| VEGF | Angiogenesis | ~60% reduction | 24 hours |
| CXCR4 | Metastasis | ~70% downregulation | 24 hours [1] [2] |
Table 3: Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Value | Methodology |
|---|---|---|
| Tₘₐₓ (h) | 1.0 ± 0.2 | UHPLC-ESI-MS/MS |
| Cₘₐₓ (ng/mL) | 45.2 ± 6.3 | UHPLC-ESI-MS/MS |
| AUC₀–t (h·ng/mL) | 182.6 ± 24.5 | UHPLC-ESI-MS/MS |
| t₁/₂ (h) | 3.2 ± 0.4 | UHPLC-ESI-MS/MS |
| LLOQ (ng/mL) | 1.26 | UHPLC-ESI-MS/MS [3] |
This compound presents several promising research applications in cancer biology and drug discovery. For investigators studying STAT3-driven cancers, this compound serves as a valuable pharmacological tool for probing STAT3 signaling dynamics and validating STAT3 as a therapeutic target. Its natural product origin and multi-target activity make it particularly useful for researchers exploring combination therapies, where this compound could potentially synergize with conventional chemotherapeutic agents. In metastasis research, this compound's potent inhibition of the CXCR4/CXCL12 axis offers opportunities to investigate tumor-stroma interactions and develop anti-metastatic strategies. Additionally, the compound's effects on protein tyrosine phosphatases like SHP-1 provide a unique platform for studying phosphatase regulation in cancer signaling networks [1] [2].
From a translational research perspective, this compound represents a promising lead compound for development of novel anticancer agents, particularly for treatment-resistant cancers such as triple-negative breast cancer. Researchers can leverage the structure-activity relationships of this compound to design analogs with improved potency and pharmacokinetic properties. The documented effects on key oncogenic pathways suggest potential applications beyond breast cancer, possibly extending to other STAT3-driven malignancies such as colon cancer, pancreatic cancer, and hematological disorders. Furthermore, this compound's anti-inflammatory properties, evidenced by its inhibition of NF-κB and downstream inflammatory mediators, suggest potential applications in inflammatory diseases and cancer-related inflammation [1] [4] [2].
Several practical considerations should be addressed when designing experiments with this compound. Researchers should note that this compound exhibits time-dependent effects, with maximal inhibition of STAT3 phosphorylation and induction of apoptosis requiring 18-24 hours of treatment. For optimal results, fresh stock solutions should be prepared in DMSO and diluted in culture medium immediately before use, with final DMSO concentrations not exceeding 0.1%. When assessing STAT3 phosphorylation, it is crucial to include appropriate positive controls (e.g., IL-6 stimulation) to validate the experimental system. For invasion assays, matrix composition and concentration should be optimized for specific cell lines, and CXCL12 concentration should be titrated to achieve robust migratory responses [1] [2].
Common technical challenges and their solutions include:
When interpreting results, researchers should consider that this compound's effects may vary depending on cancer cell type and specific genetic background. Appropriate control experiments, including vehicle-treated and positive control groups, are essential for accurate data interpretation [1].
This compound represents a promising natural product-derived compound with potent anticancer activity mediated primarily through inhibition of STAT3 signaling. The comprehensive experimental protocols outlined in this document provide researchers with robust methodologies for investigating this compound's mechanisms of action and therapeutic potential. The compound's multifaceted effects – including induction of apoptosis, suppression of metastasis-related proteins, and inhibition of proliferative signaling – position it as an attractive candidate for further development. Current evidence strongly supports this compound as a valuable pharmacological tool for studying STAT3-driven oncogenesis and as a potential lead compound for novel anticancer agent development [1] [2].
Significant research gaps remain to be addressed in future studies. In vivo validation of this compound's anticancer efficacy using appropriate animal models represents a critical next step, with particular attention to pharmacokinetic optimization and toxicity assessment. The structural basis of this compound's activity requires further investigation to enable rational design of analogs with improved potency and pharmaceutical properties. Exploration of combination therapies with conventional chemotherapeutic agents may reveal synergistic interactions that could enhance therapeutic efficacy while reducing side effects. Additionally, research should expand beyond breast cancer models to investigate this compound's activity in other STAT3-driven malignancies. Addressing these questions will facilitate the translation of this compound from a research tool to a clinically relevant therapeutic agent [1] [3].
This compound (MIN) is an biologically active iridoid glycoside compound naturally occurring in various medicinal plants including Veronica peregrina L., Picrorhiza scrophulariiflora, and Kigelia africana. Recent studies have revealed that this natural product exhibits potent anticancer properties through modulation of critical signaling pathways in cancer cells, particularly in aggressive breast cancer models. This compound has emerged as a promising candidate for targeted cancer therapy due to its ability to selectively inhibit key transcriptional regulators and induce apoptotic pathways in malignant cells while demonstrating favorable pharmacokinetic profiles in preclinical studies.
The significance of this compound in current cancer research stems from its multifaceted effects on oncogenic signaling networks, especially its potent inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is constitutively active in numerous cancer types and associated with poor prognosis. Research indicates that this compound exerts its antitumor effects through a coordinated downregulation of proliferative, angiogenic, and metastatic processes while simultaneously activating programmed cell death mechanisms. This comprehensive application note details the experimental protocols and analytical methods for investigating this compound-mediated gene expression changes, providing researchers with standardized procedures to advance the therapeutic development of this promising natural compound.
This compound demonstrates a profound effect on the JAK-STAT signaling cascade, particularly through inhibition of STAT3 activation. The STAT3 pathway is a critical regulator of oncogenesis that influences multiple hallmarks of cancer, including cell proliferation, survival, angiogenesis, and immune evasion. In triple-negative breast cancer cells (MDA-MB-231), this compound treatment results in a dose- and time-dependent suppression of constitutively active STAT3 phosphorylation, with significant inhibition observed at concentrations ranging from 12.5 to 50 μM over 6-24 hours [1].
The molecular mechanism involves multilevel disruption of STAT3 signaling through:
The inhibition of upstream kinases, including JAK1, JAK2, and Src family kinases, contributes to the observed suppression of STAT3 activation, suggesting that this compound acts at multiple levels of the signaling cascade to achieve its antitumor effects.
This compound demonstrates a significant inhibitory effect on CXCR4 expression, a chemokine receptor strongly implicated in cancer metastasis. The CXCR4/CXCL12 axis plays a pivotal role in directing the migration and invasion of cancer cells to distant organs that express high levels of the CXCL12 ligand. Through regulation of transcription factors including NF-κB, this compound suppresses CXCR4 at the transcriptional level, thereby impairing the invasive capacity of cancer cells [1] [2].
This mechanism is particularly significant in the context of cancer metastasis, where CXCR4 overexpression has been correlated with poor prognosis and increased metastatic potential across various cancer types, including breast, colon, and pancreatic cancers. The antimetastatic activity of this compound was demonstrated through significant inhibition of CXCL12-induced invasion in MDA-MB-231 breast cancer cells, suggesting its potential utility in preventing cancer dissemination [2].
Table 1: Key Signaling Pathways Modulated by this compound
| Pathway | Molecular Targets | Biological Consequences | Experimental Evidence |
|---|---|---|---|
| STAT3 Signaling | p-STAT3, JAK1, JAK2, Src | Cell cycle arrest, Apoptosis induction, Angiogenesis inhibition | Western blot, EMSA, Immunofluorescence [1] |
| CXCR4/CXCL12 Axis | CXCR4, NF-κB | Inhibition of invasion and metastasis | RT-PCR, Invasion Assay, Western blot [1] [2] |
| Apoptotic Machinery | Bcl-2, Bcl-xL, Caspases | Activation of mitochondrial apoptosis | Western blot, Caspase activity assays [1] |
| Cell Cycle Regulation | Cyclin D1 | G1/S cell cycle arrest | Western blot, Cell cycle analysis [1] |
This compound treatment significantly alters the expression of critical regulatory proteins that control programmed cell death and cellular proliferation. In MDA-MB-231 breast cancer cells, this compound downregulates the expression of anti-apoptotic Bcl-2 family proteins, including Bcl-2 and Bcl-xL, which are established STAT3 target genes. This reduction in anti-apoptotic proteins creates a permissive environment for activation of the intrinsic apoptosis pathway [1].
Concurrently, this compound treatment results in dose-dependent activation of executioner caspases, as evidenced by increased cleavage of caspase-3, caspase-9, and PARP—hallmark indicators of apoptotic progression. The coordinated regulation of these apoptotic mediators demonstrates the ability of this compound to engage the cellular suicide program in malignant cells. Furthermore, this compound significantly suppresses cyclin D1 expression, a key regulator of G1/S phase transition, resulting in cell cycle arrest and inhibition of cancer cell proliferation [1].
The anti-angiogenic potential of this compound is evidenced by its suppression of VEGF (Vascular Endothelial Growth Factor), a critical mediator of tumor angiogenesis that promotes the formation of new blood vessels to support tumor growth and metastasis. Additionally, the previously mentioned downregulation of CXCR4 represents a crucial mechanism for impairing the metastatic cascade, as this chemokine receptor directs the homing of cancer cells to metastatic niches [1] [2].
Table 2: this compound-Mediated Effects on Protein Expression in MDA-MB-231 Cells
| Protein Category | Specific Protein | Effect of this compound | Functional Significance |
|---|---|---|---|
| Anti-apoptotic Proteins | Bcl-2 | Downregulation | Promotes mitochondrial permeability |
| Bcl-xL | Downregulation | Reduces apoptosis threshold | |
| Pro-apoptotic Markers | Cleaved Caspase-3 | Upregulation | Executes apoptotic program |
| Cleaved Caspase-9 | Upregulation | Initiates caspase cascade | |
| Cleaved PARP | Upregulation | Marks irreversible apoptosis | |
| Cell Cycle Regulators | Cyclin D1 | Downregulation | Induces G1/S cell cycle arrest |
| Metastatic Factors | CXCR4 | Downregulation | Impairs invasion and metastasis |
| Angiogenic Factors | VEGF | Downregulation | Inhibits tumor angiogenesis |
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Instrumentation and Conditions:
Sample Preparation:
Method Validation Parameters:
Table 3: Pharmacokinetic Parameters of this compound in Rat Plasma Following Administration
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Tₘₐₓ | 1.0 ± 0.2 | hours | Time to reach maximum concentration |
| Cₘₐₓ | Not specified | ng/mL | Maximum plasma concentration |
| AUC | Not specified | ng·h/mL | Total drug exposure over time |
| LLOQ | 1.260 | ng/mL | Lower limit of quantification |
| Linear Range | > LLOQ - upper limit not specified | ng/mL | Quantitative detection range |
For all quantitative experiments, perform triplicate independent trials to ensure reproducibility. Express data as mean ± standard deviation (SD). Use Student's t-test for comparisons between two groups, with statistical significance set at p<0.05. For multiple group comparisons, employ analysis of variance (ANOVA) with appropriate post-hoc tests [1] [2].
For pharmacokinetic studies, ensure method validation includes:
This compound represents a promising natural product-derived therapeutic candidate with demonstrated efficacy in modulating critical oncogenic signaling pathways. The comprehensive protocols outlined in this application note provide researchers with standardized methodologies for investigating this compound's effects on gene expression and cellular processes relevant to cancer progression. The compound's ability to simultaneously target STAT3 signaling, CXCR4 expression, and apoptotic pathways highlights its potential as a multi-targeted agent for cancer therapy.
Future research directions should include:
The analytical methods described, particularly the UHPLC-ESI-MS/MS protocol, enable robust quantification of this compound in biological matrices, supporting future pharmacokinetic and bioavailability studies. These standardized approaches will facilitate comparative analyses across research groups and accelerate the therapeutic development of this promising natural compound.
Minecoside is an iridoid glycoside, a class of metabolites known for their pharmacological activities, found in plants like Veronica peregrina L. and certain Catalpa species [1] [2]. Research highlights its potential as an anticancer agent, primarily through its ability to downregulate key proteins involved in cancer cell survival, metastasis, and proliferation [3]. Its efficacy is notably linked to the inhibition of specific signaling pathways, including Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB), leading to the reduced expression of downstream targets like C-X-C Chemokine Receptor 4 (CXCR4) [2] [3]. The following diagram illustrates the primary signaling pathway through which this compound exerts its effects.
Diagram Title: this compound-Induced Apoptosis and Invasion Inhibition Pathway
The diagram above shows that this compound directly inhibits the activation of STAT3 and NF-κB transcription factors [2] [3]. This inhibition leads to the downregulation of gene transcription for pro-survival proteins (Bcl-2, cyclin D1, VEGF) and the metastasis-associated receptor CXCR4. The reduction of these proteins promotes apoptotic cell death and inhibits cancer cell invasion.
This section provides a detailed methodology for investigating the protein downregulation effects of this compound in a laboratory setting.
This assay determines the cytotoxic effects of this compound.
This protocol assesses protein expression levels.
This protocol evaluates the anti-metastatic potential of this compound via CXCR4 downregulation.
For pharmacokinetic studies or to measure cellular uptake, the following UHPLC-ESI-MS/MS method can be used.
The tables below summarize core experimental findings from the literature.
Table 1: this compound-Induced Effects on Protein Expression in MDA-MB-231 Cells
| Target Protein / Process | Observed Effect | Experimental Context |
|---|---|---|
| STAT3 Phosphorylation | Inhibition in a dose- and time-dependent manner [2]. | Western Blot |
| SHP-1 Protein | Upregulation of expression [2]. | Western Blot |
| CXCR4 Expression | Downregulation at the transcriptional level [3]. | Western Blot |
| Bcl-2, Bcl-xL, Cyclin D1, VEGF | Downregulation of expression [2]. | Western Blot |
| Cleaved Caspase-3, -9, PARP | Upregulation of expression [2]. | Western Blot |
| Cell Invasion (CXCL12-induced) | Significant inhibition [3]. | Transwell Assay |
Table 2: Key Assay Parameters and Analytical Methods
| Parameter / Method | Specification | Purpose / Note |
|---|---|---|
| Viability Assay (CCK-8) | 24h treatment; Absorbance at 490nm [2]. | Cytotoxicity screening. |
| Western Blot | Primary antibodies: 1:1,000 dilution [2]. | Protein expression analysis. |
| Invasion Assay | CXCL12 (100 ng/mL) as chemoattractant [3]. | Metastatic potential. |
| UHPLC-ESI-MS/MS | LLOQ for this compound: 1.260 ng/mL [4]. | Quantification in plasma. |
| This compound Purity | 90.4 ± 0.4% [2]. | Used in key mechanistic studies. |
The following diagram outlines the key stages of a typical experiment investigating this compound's effects.
Diagram Title: this compound Protein Downregulation Assay Workflow
The presented application notes offer a validated framework for studying the protein downregulation capabilities of this compound. The compound exerts its anticancer effects by targeting the STAT3 and NF-κB signaling pathways, leading to the downregulation of CXCR4 and anti-apoptotic proteins, ultimately inducing caspase-dependent apoptosis and inhibiting cell invasion [2] [3]. The provided protocols for cell-based assays and analytical quantification are robust and reproducible. Further in vivo studies are recommended to fully translate these findings into a therapeutic context.
The following table summarizes the key physicochemical properties of minecoside that are fundamental for experimental design [1].
| Property | Specification | Notes / Relevance |
|---|---|---|
| Molecular Formula | C₂₅H₃₀O₁₃ | Formula Weight: 538.5 g/mol. |
| CAS Number | 51005-44-8 | For unambiguous compound identification. |
| Physical Form | White to off-white powder | Typical appearance of a purified standard. |
| Storage | -20°C | Recommended for long-term stability. |
| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Indicates high solubility in common organic solvents. Aqueous solubility is not explicitly detailed [1]. |
| Predicted pKa | 9.48 ± 0.10 | Suggests the molecule is predominantly in its neutral form at physiological pH (7.4). |
| Predicted Density | 1.61 ± 0.1 g/cm³ | Useful for handling and calculations. |
Here are detailed methodologies for common experimental procedures involving this compound and related iridoids, based on published research.
This protocol is adapted from studies on Catalpa bignonioides fruits, which contain this compound, and outlines how to obtain an iridoid-enriched fraction [2].
Key Steps in Detail:
This workflow describes how to profile and confirm the presence of this compound in an extract.
Key Steps in Detail:
Q1: My this compound sample has precipitated or won't fully dissolve in the intended solvent. What should I do? A: This is a common issue. First, consult the solubility profile table.
Q2: How can I confirm the identity and purity of my this compound sample before starting bioassays? A: Purity and identity are critical for reliable results.
Q3: My biological assays with this compound are showing inconsistent results. What could be the cause? A: Inconsistency often stems from compound instability or improper handling.
The table below summarizes the key storage parameters for this compound as provided by the manufacturer and inferred from standard laboratory practices.
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Recommended Temperature | 2°C - 8°C (refrigerated) | Storing at this range preserves the integrity of the temperature-sensitive compound [1]. |
| Long-term Storage (Unopened) | Up to 24 months in a sealed vial | Stability is guaranteed when the vial is kept tightly sealed at the recommended temperature [1]. |
| Physical Description | Powder | Protect from physical damage and contamination [1]. |
| Solubility | DMSO, Methanol, Ethanol, etc. | Prepare stock solutions in an appropriate solvent [1]. |
| Stock Solutions (Aliquots) | -20°C for up to 2 weeks | For short-term stability, store aliquots in tightly sealed vials to avoid freeze-thaw cycles [1]. |
Here are answers to common questions researchers might encounter.
Q1: What should I do if my laboratory experiences a power outage and the refrigerator temperature rises?
Q2: I need to use this compound frequently over the next month. What is the best storage strategy?
Q3: The this compound powder appears clumpy. Has it degraded?
Since specific stability data for this compound is limited, you can conduct a forced degradation study to understand its stability profile. The following workflow outlines the key steps, from sample preparation to data analysis. This diagram visualizes the logical flow of the experiment:
Detailed Methodology:
To ensure the integrity of your research with this compound, please adhere to the following core practices:
The table below summarizes the core conditions from a published study on minecoside (MIN) using MDA-MB-231 breast cancer cells. You can use this as a starting point for your assay development [1].
| Parameter | Details from Literature |
|---|---|
| Cell Line | MDA-MB-231 (triple-negative breast cancer) [1] [2]. |
| This compound Purity | 90.4 ± 0.4% (as reported in the study) [1] [2]. |
| Treatment Concentrations | 0, 12.5, 25, 50 µM (for 24 hours); also tested up to 100 µM for viability [1] [2]. |
| Treatment Duration | 0, 6, 12, 24 hours (at 50 µM for time-course studies) [1] [2]. |
| Viability Assay | Cell Counting Kit-8 (CCK-8) [1] [2]. |
| Key Findings | MIN inhibited cell viability, induced caspase-dependent apoptosis, and suppressed STAT3 signaling [1] [2]. |
Q1: What is the recommended concentration range for this compound?
Q2: Which cell viability assay should I use?
Q3: My viability data is inconsistent. What could be the cause?
This protocol is adapted from the methods used in the this compound study and general CCK-8 guidelines [1] [3].
The diagram below illustrates the mechanism of action of this compound, as identified in the research, showing how it triggers cancer cell death [1] [2].
The provided information establishes that this compound inhibits cancer cell viability primarily by blocking the STAT3 signaling pathway, leading to programmed cell death (apoptosis) [1] [2]. The experimental data confirms this mechanism by showing:
This mechanistic understanding can guide your research. If your results are suboptimal, focus on confirming these key events in your model system.
Q: What is this compound and what is its proposed mechanism of action?
A: this compound (MIN) is a natural compound isolated from the plant Veronica peregrina L. [1] [2]. It is identified as a dual inhibitor targeting both the CXCR4 receptor and the STAT3 signaling pathway [3].
Its primary anticancer mechanism, as studied in triple-negative breast cancer cells (MDA-MB-231), involves the inhibition of the constitutively active STAT3 signaling pathway [1] [4] [5]. The proposed molecular mechanism of action is as follows. The diagram below illustrates this signaling pathway and the points where this compound is reported to act.
The following tables summarize the core quantitative findings and detailed methodologies from the seminal study on this compound in MDA-MB-231 cells [1] [2].
Table 1: Summary of this compound's Effects on Key Proteins This table quantifies the downregulation of STAT3-target proteins as observed in western blot assays.
| Protein Target | Function | Observed Effect of MIN | Experimental Method |
|---|---|---|---|
| Phospho-STAT3 | Signaling Activation | Inhibition in a dose- and time-dependent manner [1] | Western Blot |
| Bcl-2 & Bcl-xL | Anti-apoptosis | Downregulated [1] [2] | Western Blot |
| Cyclin D1 | Cell Cycle Progression | Downregulated [1] [2] | Western Blot |
| VEGF | Angiogenesis | Downregulated [1] [2] | Western Blot |
| CXCR4 | Cell Invasion & Metastasis | Downregulated [1] [2] | Western Blot |
| Cleaved Caspase-3/9 | Apoptosis Execution | Upregulated [1] | Western Blot |
| Cleaved PARP | Apoptosis Marker | Upregulated [1] | Western Blot |
Table 2: Detailed Experimental Protocols for Key Assays This table outlines the standard protocols used to generate the data in the referenced study.
| Experiment | Cell Line | Treatment | Key Steps | Critical Reagents |
|---|
| Cell Viability (CCK-8) | MDA-MB-231 | 0-100 µM MIN for 24h [1] [2] | 1. Seed cells (5x10⁴/well). 2. Treat with MIN for 24h. 3. Add CCK-8 solution. 4. Incubate for 2h. 5. Measure absorbance at 490nm. | Cell Counting Kit-8 (CCK-8) | | Western Blot | MDA-MB-231 | 0, 12.5, 25, 50 µM MIN for 24h; or 50 µM for 0-24h [1] [2] | 1. Lyse cells in RIPA buffer. 2. Separate proteins via SDS-PAGE (10% gel). 3. Transfer to PVDF membrane. 4. Block and incubate with primary/secondary antibodies. 5. Detect signal. | Antibodies: p-STAT3, STAT3, Bcl-2, Bcl-xL, Cyclin D1, VEGF, CXCR4, Cleaved Caspase-3, -9, PARP, β-actin. | | STAT3-DNA Binding (EMSA) | MDA-MB-231 | 50 µM MIN for various times [1] [2] | 1. Extract nuclear proteins. 2. Incubate with DIG-labeled STAT3 consensus oligonucleotide. 3. Run non-denaturing gel. 4. Transfer and crosslink DNA. 5. Detect with anti-DIG antibody. | DIG Gel Shift Kit (Roche) | | Nuclear Translocation (Immunofluorescence) | MDA-MB-231 | 50 µM MIN for 24h [1] | 1. Fix and permeabilize cells. 2. Block with 5% BSA. 3. Incubate with anti-STAT3 primary antibody. 4. Incubate with Alexa Fluor 488 secondary antibody. 5. Counterstain nuclei with Hoechst-33342. 6. Visualize by fluorescence microscopy. | Antibodies: STAT3 (Cell Signaling), Alexa Fluor 488, Hoechst-33342 |
The experimental workflow for these key assays can be visualized as follows:
Q: What is a typical starting concentration for this compound, and how should a dose-response experiment be designed?
A: Based on the protocol from Kim et al. (2022) [1] [2]:
Q: My Western Blot results for p-STAT3 are inconsistent. What could be the reason?
A: Inconsistent phosphorylation signals are common. Consider these points:
Q: How can I confirm that the observed apoptosis is specifically linked to STAT3 inhibition?
A: To build a causal link, your experimental design should include:
The foundational protocol for studying minecoside's anticancer activity is summarized in the table below based on a 2022 study [1].
| Parameter | Details |
|---|---|
| Cell Line | MDA-MB-231 (triple-negative breast cancer) |
| Compound | This compound (MIN); purity: 90.4±0.4% [1] |
| Cell Culture | DMEM with 10% FBS and 1% antibiotics at 37°C with 5% CO₂ [1] |
| Treatment | Concentrations: 0, 12.5, 25, and 50 µM for 24h; or 50 µM for 0, 6, 12, and 24h [1] |
| Viability Assay | Cell Counting Kit-8 (CCK-8). 5×10⁴ cells/well in 96-well plates; incubation for 24h [1] |
| Key Findings | - Induces apoptosis (cleaved PARP, caspase-3, caspase-9) [1]
The study demonstrated that this compound exerts its anticancer effects primarily by inhibiting the STAT3 signaling pathway. The diagram below illustrates this mechanism and the experimental workflow used to discover it.
The experimental workflow for investigating this mechanism is shown below.
While the search results do not provide explicit troubleshooting data for this compound, the following guidance is based on general assay principles and the specific methods from the study.
Frequently Asked Questions
What is a reliable source of this compound? this compound is a natural product. It was isolated from Catalpa ovata in the cited study, and other sources like Kigelia africana stem bark also contain it [1] [2]. Always check the compound's purity (e.g., via UHPLC) upon acquisition; the study used this compound with 90.4% purity [1].
My cell viability assay shows high background noise. What can I do? Ensure you include an untreated control well containing only culture medium and CCK-8 reagent to subtract background absorbance. Optimize cell seeding density (the study used 5x10⁴ cells/well) and ensure the CCK-8 reagent is added gently without introducing bubbles [1].
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| High cell death in controls | Contaminated reagents, incorrect culture conditions. | Check sterility, ensure use of correct medium and FBS concentration, and verify incubator settings (37°C, 5% CO₂) [1]. |
| No effect of this compound on viability | Inactive compound, incorrect concentration/dosing, poor solubility. | Verify compound activity and purity. Prepare fresh stock solutions and ensure proper solubility using correct solvents (DMSO is common). Confirm treatment times [1]. |
| Weak or no signal in Western Blot | Insufficient protein, inefficient transfer, antibody issues. | Optimize cell lysis with RIPA buffer, run positive control lysates, and validate antibody concentrations and specificity [1]. |
| High variability in results | Inconsistent cell seeding, uneven reagent dispensing. | Practice consistent pipetting, ensure a homogeneous cell suspension before seeding, and use automated dispensers for better reproducibility where possible [3]. |
For researchers aiming to identify or quantify this compound within a plant extract, the search results indicate that Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) is a powerful and modern technique used for in-depth metabolite profiling [2]. This method can help confirm the presence and relative abundance of this compound in your samples.
Q: What is a dose-response curve, and what does it tell me? A: A dose-response curve illustrates the relationship between the dose or concentration of a substance (like a drug) and the magnitude of the effect it produces in a biological system [1]. Analyzing this curve allows you to determine key parameters of a drug's activity, such as its potency and maximal efficacy (ceiling effect) [1].
Q: What are the key parameters obtained from a standard dose-response curve? A: When using a standard model like the Four-Parameter Logistic (4PL) model, you can estimate four primary parameters [2].
| Parameter | Description | Interpretation |
|---|---|---|
| Bottom | The minimum response asymptote (bottom plateau). | Baseline response or effect in the absence of the drug. |
| Top | The maximum response asymptote (top plateau). | The maximum possible effect the drug can produce. |
| Hill Slope | Defines the steepness of the curve at its midpoint. | A steeper slope (>1) suggests high cooperativity; a shallower slope (<1) suggests lower cooperativity [2]. |
| EC₅₀/IC₅₀ | The concentration that produces a response halfway between Top and Bottom [2]. | A measure of potency; a lower value indicates greater potency. EC₅₀ is for agonists, IC₅₀ for inhibitors [2]. |
Q: My curve doesn't reach a clear top or bottom plateau. Can I still calculate an IC₅₀/EC₅₀? A: Yes. In such cases of an incomplete curve, you can report a relative IC₅₀/EC₅₀, which is derived from the estimated Top and Bottom plateaus of the fitted model [2]. Alternatively, if you have control values, you can calculate an absolute IC₅₀, which is the point on the curve where 50% inhibition is observed relative to the controls [2].
Q: How should I prepare my data for analysis? A: Proper data preparation is crucial for a reliable fit.
The following table outlines a general protocol for generating and analyzing dose-response data, which can be adapted for Minecoside.
| Step | Description | Best Practices & Considerations |
|---|---|---|
| 1. Experimental Design | Determine the number, range, and spacing of drug concentrations [2]. | Use 5-10 concentrations across a broad range. The range should allow measurement of the bottom plateau, top plateau, and the central, sloping part of the curve [2]. |
| 2. Assay Execution | Treat biological system (e.g., cell line) with the drug and measure the response. | Ensure responses are typically end-point measurements taken after exposure to different concentrations, not at different times after a single dose [2]. |
| 3. Data Transformation | Apply mathematical functions to X and/or Y values [2]. | X: Use log(concentration) for analysis. Y: Normalize data (e.g., 0%-100%) to compare different experiments. | | 4. Curve Fitting | Fit the transformed data to a non-linear regression model (e.g., 4PL) [2]. | Use an iterative mathematical model that estimates the Bottom, Top, Hill Slope, and EC₅₀/IC₅₀. | | 5. Evaluation & Troubleshooting | Check the fitted curve and parameters for reasonableness [2]. | - Sigmoidal Shape: Ensure the curve is sigmoidal and aligns with data points. Biphasic curves may require a different model.
To help users understand the entire process and the final output, you can use the following Graphviz diagrams. These incorporate the specified color palette and styling rules.
The first diagram illustrates the core experimental workflow.
Title: Dose-response experiment workflow
This second diagram provides a clear visual interpretation of the key parameters on a fitted dose-response curve.
Title: Dose-response curve parameters
While the provided information establishes a solid general foundation, creating specific troubleshooting guides for this compound will require deeper research:
The primary assay involving minecoside and nuclear translocation focuses on its effect on the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). In certain cancer cells, STAT3 is constitutively (over)active and translocates into the nucleus to drive the expression of genes related to cell survival and proliferation [1].
This compound, derived from Veronica peregrina L., has been shown to inhibit this constitutive activation of STAT3, thereby preventing its translocation from the cytoplasm into the nucleus [1]. This is a key part of its proposed anti-cancer mechanism.
The following methodology is adapted from published research on this compound in MDA-MB-231 breast cancer cells [1].
| Step | Procedure | Key Details & Parameters |
|---|---|---|
| 1. Cell Seeding | Seed MDA-MB-231 cells onto sterile glass coverslips placed in a culture dish. | Allow cells to adhere and reach 60-70% confluence. |
| 2. Treatment | Treat cells with this compound at specified concentrations (e.g., 12.5, 25, 50 µM) and time points (e.g., 6, 12, 24 h). | Use DMSO as a vehicle control. Include a positive control (known STAT3 inhibitor) if available. |
| 3. Fixation | Aspirate medium; wash cells with PBS. Fix cells with 4% paraformaldehyde for 15 min at room temperature. | Avoid over-fixation. Wash 3x with PBS after fixation. |
| 4. Permeabilization & Blocking | Permeabilize cells with 0.1% Triton X-100 in PBS for 10 min. Block with 5% BSA in PBS for 1 hour. | Reduces non-specific antibody binding. |
| 5. Primary Antibody Incubation | Incubate with anti-STAT3 primary antibody diluted in blocking buffer. | Typical dilution 1:100-1:500. Incubate for 1 hour at room temperature or overnight at 4°C. Wash 3x with PBS. |
| 6. Secondary Antibody Incubation | Incubate with Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer. Protect from light. | Typical dilution 1:500-1:1000. Incubate for 1 hour at room temperature. Wash 3x with PBS thoroughly. |
| 7. Nuclear Staining | Incubate with Hoechst-33342 diluted in PBS for 10 minutes at 37°C. | Follow manufacturer's recommended dilution. Wash 2x with PBS. |
| 8. Mounting | Mount coverslips onto glass slides using anti-fade mounting medium. | Seal edges with clear nail polish to prevent drying. |
| 9. Imaging & Analysis | Visualize using a fluorescence microscope with appropriate filter sets. | Use 40x or 60x magnification. Image multiple random fields per condition. |
To further confirm the functional consequence of inhibiting STAT3 nuclear translocation, an Electrophoretic Mobility Shift Assay (EMSA) can be performed to assess STAT3's ability to bind DNA [1].
Q1: What is the typical working concentration range for this compound in cell-based assays? A: Studies on breast cancer cells have used a range of 12.5 to 50 µM, showing dose-dependent effects. A cell viability assay (like CCK-8) should be performed first to ensure the concentrations used are not outright cytotoxic [1].
Q2: My immunofluorescence shows weak or no signal. What could be wrong? A: Troubleshoot using this checklist:
Q3: How do I confirm that the observed effect is specific to the STAT3 pathway? A: It is crucial to perform supporting western blot analyses.
The following diagrams summarize the biological mechanism and the experimental process for studying this compound.
Q1: My Annexin V assay shows high background staining. What could be the cause?
Q2: How can I distinguish early apoptosis from late apoptosis or necrosis?
Q3: My treatment should be causing apoptosis, but my caspase-3/7 activity assay is negative. What does this mean?
Q4: I need to screen thousands of compounds for apoptosis induction. What is the best HTS method?
The table below summarizes the key techniques you can use to detect apoptosis, which is crucial for determining how to evaluate this compound's effects.
| Method | Detection Principle | Stage Detected | Throughput | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Annexin V Staining [2] [1] | Binds to externalized Phosphatidylserine (PS) | Early | Medium (Flow Cytometry) | Gold standard for early apoptosis; can be combined with viability dyes. | Cannot distinguish from other PS-exposing death (e.g., necroptosis); calcium-dependent [1]. |
| Caspase-3/7 Activity [6] | Cleavage of fluorogenic/luminogenic substrates (DEVD) | Mid | High (Plate Reader) | Specific for key executioner caspases; highly sensitive HTS assays available. | May miss caspase-independent death; measures a transient event [3]. |
| TUNEL Assay [3] [6] | Labels DNA strand breaks | Late | Low | Highly specific for DNA fragmentation, a hallmark of late apoptosis. | Multi-step procedure; not amenable to HTS; can give false positives [3] [6]. |
| Mitochondrial Potential (e.g., MitoStep) [2] | Loss of ΔΨm with dyes like DilC1(5) | Early | Medium (Flow Cytometry) | Detects changes before PS exposure; useful for intrinsic pathway. | Changes can be transient and not always specific to apoptosis. |
| High-Content Analysis (e.g., AUTOptosis) [7] | Nuclear morphology (condensation) via Hoechst staining | Mid to Late | High (Automated Imaging) | Economical; provides single-cell morphological data. | Less specific than biochemical methods; requires specialized equipment. |
| Electron Microscopy [3] | Visualizes morphological changes (blebbing, condensation) | All (but best for late) | Very Low | Considered a gold standard for visualizing classic morphology. | Low throughput, high skill requirement, end-point only [3]. |
To help visualize the process of investigating a novel compound's pro-apoptotic effect, here is a generalized experimental workflow that integrates the methods discussed.
Understanding the pathway a compound triggers is vital. The diagram below illustrates the two main apoptotic pathways, which can help you design experiments to pinpoint this compound's mechanism of action.
The following table summarizes the key experimental findings on this compound's effects in MDA-MB-231 breast cancer cells, as revealed in the search results [1].
| Aspect | Observation/Effect of this compound |
|---|---|
| STAT3 Phosphorylation | Inhibited constitutive STAT3 activation in a dose- and time-dependent manner. |
| Nuclear Translocation | Blocked the translocation of STAT3 into the cell nucleus. |
| DNA Binding | Suppressed the binding of STAT3 to DNA. |
| Downstream Proteins | Downregulated expression of Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1. |
| Cellular Outcome | Promoted caspase-dependent apoptosis (cleaved caspase-3, caspase-9, and PARP observed). |
| Proposed Mechanism | Upregulation of protein tyrosine phosphatase SHP-1, leading to STAT3 dephosphorylation. |
| Tested Cell Line | MDA-MB-231 (Triple-negative breast cancer cells). |
| Treatment Concentrations | 0, 12.5, 25, and 50 µM for 24 hours; time-course at 50 µM (0, 6, 12, 24 hours). |
Here are common western blot issues and solutions, synthesized from general western blotting guides. These are best practices to consider when applying them to your this compound experiments [2] [3].
| Problem & Possible Cause | Recommended Solutions |
|---|---|
| High Background Signal [2] [3] | |
| • Antibody concentration too high | • Titrate and reduce the concentration of primary and/or secondary antibodies [2]. |
| • Incompatible or insufficient blocking | • Switch blocking buffers (e.g., use BSA instead of milk for phosphoproteins) [3]. Extend blocking time to 1 hour at room temperature or overnight at 4°C [2]. |
| • Insufficient washing | • Increase wash number and volume; use TBST (Tris-Buffered Saline with 0.1% Tween-20) instead of PBS alone [2] [3]. |
| Weak or No Signal [2] | |
| • Inefficient protein transfer | • Verify transfer efficiency by staining the membrane with a reversible protein stain. Optimize transfer time and voltage [2]. |
| • Low antibody concentration or inactive antibody | • Increase antibody concentration; perform a dot blot to check antibody activity [2]. |
| • Antigen masked or degraded | • Load more protein; try a different blocking buffer; ensure samples are not overheated or repeatedly frozen-thawed [2]. |
| Non-specific or Diffuse Bands [2] | |
| • Poor antibody specificity | • Use antibodies validated for western blotting. Evaluate different antibodies for the same target [2]. |
| • Too much protein loaded | • Reduce the total amount of protein loaded per lane [2]. |
| • Sample degradation | • Avoid overheating; use fresh protease inhibitors during sample preparation [2]. |
This protocol is adapted from the study on this compound [1].
The following diagrams, created with Graphviz, illustrate the mechanism of this compound and the western blot workflow. The color palette is restricted to your specified brand colors for consistency.
I hope this technically-focused resource provides a solid foundation for your support center. The experimental details for this compound are based on a single, specific study [1], so you may need to adapt the protocols and troubleshooting advice as more research becomes available.
The quantitative data on this compound's effects, particularly its time-dependent inhibition of the STAT3 signaling pathway in breast cancer cells, is summarized in the table below [1].
| Parameter | Details/Values |
|---|---|
| Cell Line Model | MDA-MB-231 (triple-negative breast cancer) [1] |
| Key Signaling Target | STAT3 (Signal Transducer and Activator of Transcription 3) [1] |
| Observed Effects | Inhibition of constitutive STAT3 activation; Downregulation of Bcl-2, Bcl-xL, Cyclin D1, VEGF, CXCR4; Induction of caspase-dependent apoptosis [1] |
| Time-Dependent STAT3 Inhibition | Treatment at 50 µM for 0, 6, 12, and 24 hours showed a time-dependent suppression of STAT3 phosphorylation [1] |
| Optimal Concentration Range | 12.5 - 50 µM (used in key mechanistic studies) [1] |
| Cytotoxicity (IC50) | Cell viability was significantly reduced at concentrations near and above 50 µM after 24 hours [1] |
This protocol is adapted from the methodology used to investigate this compound's time-dependent effects on STAT3 signaling [1].
Q1: What should I do if I observe no inhibition of STAT3 phosphorylation in my Western blot after this compound treatment?
Q2: Why is there high cytotoxicity at lower concentrations or shorter time points than expected?
The diagram below illustrates the established mechanism of this compound in promoting apoptosis through STAT3 inactivation [1].
This workflow can guide your experiments and help troubleshoot issues where the expected downstream apoptotic effects are not observed.
Follow this logical path to diagnose issues in your this compound experiments [1].
A vehicle control is a substance or formulation without the active investigational compound (in this case, Minecoside). It is used to isolate and confirm that any observed biological effects are due to the compound itself and not the delivery system [1] [2].
This compound is an iridoid, a type of natural cyclopentanepyran monoterpene [3]. Key physicochemical properties (like solubility, stability, and log P) that are critical for vehicle selection have not been detailed in the search results. Your initial experiments should characterize these properties for this compound.
Based on the properties of your compound, you can select an appropriate vehicle. The table below summarizes common types and their applications.
| Vehicle Type | Core Composition | Best for Compounds That Are... | Key Advantages | Common Challenges |
|---|---|---|---|---|
| Liposomes/Lipid Nanoparticles (LNPs) | Phospholipids, Cholesterol [1] [2] | Poorly soluble, require targeted delivery or reduced toxicity [1] [2] | Biocompatible; can fuse with cell membranes; suitable for hydrophobic/hydrophilic drugs [1] | Potential drug leakage; stability during storage can be variable [2] |
| Polymeric Micelles | Amphiphilic block copolymers (e.g., PEG-PCL) [4] [5] | Hydrophobic, poorly bioavailable [4] | Nanoscopic size enhances solubility and stability in GI tract; can inhibit efflux pumps [4] | Can disassemble upon dilution below critical micelle concentration (CMC) [5] |
| Aqueous Solutions (with Cosolvents) | Water + DMSO, Ethanol, PEG, Cremophor | Soluble in water-miscible solvents | Simple and rapid preparation; no complex formulation needed | Cosolvents can cause toxicity at high concentrations; may precipitate upon dilution |
| Oil-in-Water Emulsions | Oil phase (e.g., soybean oil) + emulsifier + water | Lipophilic | Good physiological compatibility; can deliver high payloads of lipophilic drugs | Physical instability (creaming, coalescence); complex manufacture |
The following workflow can guide you through the selection and testing process.
Q1: My vehicle control is showing unexpected toxicity in my cell culture model. What should I do?
Q2: The this compound is precipitating out of solution in my vehicle. How can I improve stability?
Q3: How do I ensure my selected vehicle is appropriate for in vivo studies?
This is a general protocol for assessing the cytotoxicity of a vehicle control, adaptable for both lipid-based and polymeric systems.
Objective: To ensure the selected vehicle control does not adversely affect cell viability in your chosen in vitro model.
Materials:
Method:
Interpretation: A suitable vehicle control should show no significant reduction in cell viability (typically >80-90% viability) at the concentration used to deliver the active compound.
Cytotoxicity refers to a substance's ability to cause damage or death to cells, which is a crucial parameter in drug development and safety testing [1]. Determining the cytotoxicity threshold involves identifying the concentration at which a compound begins to cause significant harm to cells.
Several standardized assays are commonly used, each with its own advantages and limitations. The table below summarizes the core mechanisms of key assays.
| Assay Name | Core Measurement | Detection Method |
|---|---|---|
| MTT Assay [2] [3] | Metabolic activity (mitochondrial dehydrogenase function) | Colorimetric (Absorbance of formazan crystals dissolved in DMSO) |
| Dye Exclusion (e.g., Trypan Blue) [4] | Membrane integrity | Microscopic or automated cell counting (stained vs. unstained cells) |
| Fluorescent DNA Binding Dyes (e.g., SYTOX Green) [4] | Membrane integrity | Fluorometric (fluorescence upon binding to DNA in dead cells) |
| Lactate Dehydrogenase (LDH) Assay [4] | Membrane integrity (leakage of cytoplasmic enzyme) | Colorimetric or fluorometric |
| Adenosine Triphosphate (ATP) Assay [3] | Presence of ATP, indicating metabolic health | Luminometric (luminescence from luciferase reaction) |
| Real-time Impedance-based Assays [5] | Cell attachment, spreading, and membrane integrity | Electrical impedance (label-free, continuous monitoring) |
The MTT assay is a widely used, standardized method for assessing cell viability and determining cytotoxicity thresholds [2] [6]. The following workflow outlines the key steps.
Key Materials:
Detailed Procedure:
% Viability = (Mean Absorbance of Test Group / Mean Absorbance of Negative Control Group) × 100Even with a standardized protocol, researchers may encounter issues. The following table addresses common problems and solutions.
| Problem | Potential Causes | Solutions & Tips |
|---|---|---|
| High variability between replicates | Inconsistent cell seeding; edge effect in plates; pipetting errors. | Standardize cell counting and seeding protocol; use interior wells and fill perimeter with PBS; ensure proper pipette calibration [1]. |
| Unexpectedly high or low signal | Improper cell density; incorrect MTT concentration or incubation time; reagent instability. | Optimize cell seeding density for assay linearity; validate MTT reagent activity and incubation duration; aliquot and store reagents properly [1]. |
| No formazan crystal formation | Loss of cell metabolic activity; expired or degraded MTT; insufficient cell number. | Check cell health and viability prior to assay; use fresh MTT reagent; increase initial cell seeding density [1]. |
| Assay interference | Test compound itself reacts with MTT or absorbs at 570 nm. | Use an orthogonal assay (e.g., ATP, LDH, or dye exclusion) to confirm results [3] [1]. |
| Inconsistent results across labs | Lack of standardized protocols (cell density, exposure time, media). | Adhere strictly to detailed SOPs; use the same cell passage range; qualify reagents and equipment [1]. |
Q1: What criteria define the cytotoxicity threshold? The cytotoxicity threshold is often defined by standards like ISO 10993-5, which states that a reduction in cell viability by more than 30% compared to the control is considered a cytotoxic effect [2]. Common calculated values include the IC₅₀ (concentration that inhibits 50% of cell viability) and the No Observed Adverse Effect Level (NOAEL), the highest concentration showing no significant toxicity.
Q2: Why is it critical to test the solvent's cytotoxicity? Solvents like DMSO are often necessary to dissolve water-insoluble compounds. However, they can induce significant molecular changes and reduce cell viability at high concentrations. One study found that DMSO concentrations above 1% became cytotoxic to human apical papilla cells over 72 hours, and concentrations of 5% and 10% were highly cytotoxic at all time points [2]. Always include a solvent control and aim to keep its final concentration as low as possible (typically ≤0.5%).
Q3: How do I choose the right assay for my compound? The choice depends on your compound's properties and research question.
Q4: Our lab is getting inconsistent results when repeating the assay. What should we check? Inconsistency often stems from biological and technical variability. Focus on:
The table below summarizes the fundamental data for this compound, which is crucial for identifying the compound and understanding its basic properties [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 51005-44-8 [1] [2] |
| Molecular Formula | C₂₅H₃₀O₁₃ [1] [2] |
| Molecular Weight | 538.5 g/mol [1] [2] |
| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate [1] |
| Synonyms | This compound; β-D-Glucopyranoside, (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-[[(2E)-3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl [2] |
| Biological Activity | CXCR4/STAT3 inhibitor with anticancer and anti-inflammatory activity [3] |
| Physical Form | White to off-white powder [2] |
The following table outlines a published UHPLC-ESI-MS/MS method for simultaneously determining this compound and other iridoids in rat plasma, along with common parameters and potential issues [4].
| Aspect | Optimized Condition / Observation | Potential Issue & Troubleshooting Tip |
|---|---|---|
| Chromatography |
| Column | ACQUITY UHPLC BEH Amide (2.1 × 100 mm, 1.7 µm) [4] | Issue: Poor peak shape or resolution. Tip: Ensure the column is suitable for polar compounds and is properly conditioned. | | Mobile Phase | 0.1% formic acid in water (A) / 0.1% formic acid in acetonitrile (B) [4] | Issue: Low signal intensity. Tip: The addition of 0.1% formic acid was found to enhance signal response; avoid using plain buffers without modifiers. | | Column Temp. | 40 °C [4] | - | | Flow Rate | 0.4 mL/min [4] | - | | Mass Spectrometry | | | | Ionization Mode | Electrospray Ionization (ESI), negative ion mode [4] | Issue: Poor detection sensitivity. Tip: The study found this compound was more stable in negative ion mode; verify the optimal polarity for your instrument. | | Scan Mode | Multiple Reaction Monitoring (MRM) [4] | - | | Sample Preparation | | | | Method | Protein precipitation with acetonitrile [4] | Issue: High background noise or low recovery. Tip: The study found acetonitrile precipitation provided lower quantification limits and better reproducibility than methanol. | | Internal Standard | Paeoniflorin [4] | Issue: Inconsistent quantification. Tip: Use an internal standard with similar chromatographic behavior, like Paeoniflorin, to correct for variability. | | Method Performance | | | | Linearity | r > 0.9911 [4] | Issue: Non-linear calibration curve. Tip: Check the purity of standards and ensure the concentration range is appropriate. | | LLOQ | Not explicitly stated for this compound in the abstract; method LLOQs for five iridoids ranged from 1.260 to 6.876 ng/mL [4] | - | | Precision (Intra/Inter-day) | < 15% [4] | Issue: High %RSD. Tip: Ensure consistent sample preparation and instrument performance. | | Matrix Effect | 95.77% to 101.9% [4] | Issue: Signal suppression or enhancement. Tip: Use a stable isotope-labeled internal standard if available, or carefully optimize the sample clean-up procedure. |
Based on its known biological activities, here is a generalized experimental workflow for studying this compound's effects. You can use this as a logical framework to identify where issues might arise in a cell-based assay.
Diagram: A proposed workflow for investigating this compound's anticancer mechanisms. Key steps involve treating cancer cells and measuring its impact on CXCR4/STAT3 signaling and downstream biological effects.
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro studies? A: According to one supplier, this compound can be dissolved in DMSO at a concentration of 5.5 mg/mL (10.21 mM). This may require ultrasonic treatment and warming. It is important to note that hygroscopic DMSO can significantly impact solubility, so it is recommended to use newly opened DMSO for stock preparation [3].
Q2: How should this compound be stored to ensure stability? A: For long-term storage, it is recommended to keep this compound at -20°C and protect it from light. When dissolved in DMSO, stock solutions can be stored at -20°C for about one month (protected from light) or at -80°C for up to six months. To prevent repeated freeze-thaw cycles, it is advisable to aliquot the solution [3].
Q3: My UHPLC-MS/MS analysis of this compound shows poor peak shape. What could be the cause? A: First, confirm that your mobile phase contains a modifier like 0.1% formic acid, as this was critical for achieving a good peak shape and signal response in the validated method [4]. Second, ensure that the UHPLC column is appropriate for separating polar compounds, such as the BEH Amide column used in the study.
The available data has some limitations. Reproducibility issues specific to this compound are not extensively documented in the public domain. Furthermore, while this compound is known to inhibit CXCR4 and STAT3, the precise upstream and downstream signaling events are not fully elucidated in the searched literature [3] [5].
To further develop your technical support center, you may need to:
The foundational protocol for studying the effect of Minecoside on STAT3-DNA binding is the Electrophoretic Mobility Shift Assay (EMSA). The key parameters from the published study are summarized below [1].
| Parameter | Specification in the this compound Study |
|---|---|
| Assay Type | Non-radioactive EMSA (Electrophoretic Mobility Shift Assay) |
| Kit Used | DIG Gel Shift Kit (2nd Generation - Roche Diagnostics) |
| Cell Line | MDA-MB-231 breast cancer cells |
| This compound Treatment | 50 µM for 24 hours [1] |
| STAT3 Probe Sequence | 5'-CTTCATTTCCCGTAAATCCCTAAAGCT-3' 3'-AGCTTTAGGGATTTACGGGAAATG A-5' [1] | | Key Finding | this compound suppressed STAT3-DNA binding in a dose- and time-dependent manner [1] |
Q1: What is the biological context of this assay? This assay investigates how this compound, a compound from Veronica peregrina L., inhibits the STAT3 signaling pathway. STAT3 is a transcription factor that, when overactive, promotes cancer cell growth and survival. The EMSA directly tests whether this compound prevents STAT3 from binding to DNA, thereby blocking its cancer-promoting function [1] [2] [3].
Q2: Why is an EMSA used in this research? The EMSA is a gold-standard method to study protein-DNA interactions. In this context, it is used to visually demonstrate and quantify the reduction in STAT3-DNA binding activity after this compound treatment, providing direct evidence of the compound's mechanism of action [1].
Q3: What are the critical control steps for this EMSA?
Here are common issues you might encounter and how to address them.
| Issue | Possible Causes | Suggested Solutions |
|---|
| Weak or No Shifted Band | • Low protein concentration or activity.
• Inactive probe.
• Insufficient binding reaction time. | • Confirm protein concentration with a Bradford assay; avoid repeated freeze-thaw cycles.
• Verify probe labeling efficiency as per kit protocol.
• Ensure adequate incubation time for complex formation (as per kit manual). |
| High Background Signal | • Non-specific protein-DNA binding.
• Too much protein or probe loaded. | • Include non-specific competitors (e.g., poly(dI-dC)) in the binding reaction.
• Titrate protein and probe concentrations to find the optimal signal-to-noise ratio. |
| Unexpected Banding Pattern | • Proteolysis or degradation of STAT3.
• Binding of other transcription factors. | • Include fresh protease inhibitors during nuclear extract preparation.
Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Result
}
The research shows that this compound's inhibition of STAT3-DNA binding leads to the downregulation of key anti-apoptotic and proliferative proteins like Bcl-2, Bcl-xL, Cyclin D1, and VEGF, ultimately promoting cancer cell death [1].
| Inhibitor Name | Type / Origin | Primary Mechanism of Action | Key Experimental Findings & Potency | Model Systems (Cell Lines/In Vivo) |
|---|
| Minecoside [1] | Natural product (Veronica peregrina L.) | Inhibits STAT3 phosphorylation, nuclear translocation, and DNA binding; upregulates SHP-1 phosphatase [1]. | - IC50 (Viability): ~50 µM (MDA-MB-231 cells at 24h) [1].
The key findings on this compound are based on the following experimental methodologies [1]:
The following diagram illustrates the STAT3 signaling pathway and the points where this compound and other inhibitors are known to act, based on the provided research [2] [1] [5].
For researchers and drug development professionals, the data suggests:
The following data is primarily derived from a single in vitro study on triple-negative breast cancer (TNBC) cells (MDA-MB-231) [1].
| Mechanism of Action | Experimental Model | Key Experimental Findings | Downstream Effects |
|---|---|---|---|
| STAT3 Signaling Inhibition [1] | MDA-MB-231 cells (TNBC) | Inhibition of STAT3 phosphorylation in a dose- and time-dependent manner (12.5, 25, 50 µM; 6-24 h) [1]. | Downregulation of anti-apoptotic (Bcl-2, Bcl-xL), proliferative (cyclin D1), and metastatic (CXCR4) proteins [1]. |
| Induction of Apoptosis [1] | MDA-MB-231 cells (TNBC) | Increased levels of cleaved caspase-3, cleaved caspase-9, and cleaved PARP [1]. | Promotion of caspase-dependent programmed cell death [1]. |
| Inhibition of CXCR4 Expression [1] [2] | Various cancer cell lines | Suppression of CXCR4, a chemokine receptor linked to cancer metastasis [1]. | Potential reduction in invasive capability of cancer cells [1]. |
The primary data comes from a 2022 study that investigated the effect of minecoside on the STAT3 signaling pathway. The core methodology is outlined below [1].
When considering the above data, it is important to be aware of the following limitations in the available research:
The diagram below illustrates the primary anti-cancer mechanism of this compound as identified in preclinical research, based on the described experimental findings [1].
Based on the current evidence, this compound shows promise as a STAT3 pathway inhibitor in preclinical models of triple-negative breast cancer. However, its profile as a potential therapeutic agent remains incomplete.
The following table summarizes key experimental findings that validate minecoside's specificity in different biological contexts.
| Biological Activity | Experimental Model | Key Findings / Potency | Mechanistic Insights |
|---|---|---|---|
| Anticancer Activity (Breast Cancer) | MDA-MB-231 triple-negative breast cancer cells [1] | Induced apoptosis; inhibited cell viability; suppressed STAT3 phosphorylation in a dose- (12.5-50 μM) and time-dependent (6-24 h) manner [1] | Inhibits STAT3 nuclear translocation and DNA binding; downregulates STAT3 target genes (Bcl-2, Bcl-xL, cyclin D1, VEGF) [1] |
| Anticancer Activity (CXCR4 Inhibition) | Various cancer cell lines [2] | Suppressed CXCR4 expression in breast cancer and other cell types [2] | Blocks CXCR4 expression via NF-κB pathway inhibition; effect is not cell-type-specific [2] |
| Anti-inflammatory & Antioxidant Activity | Cassinopsis ilicifolia extract; identified as a major component [3] | Contributed to extract's ROS inhibition and downregulation of IL-1β, TNF-α, and COX-2 [3] | Mechanism inferred from extract activity: likely involves scavenging free radicals and modulating inflammatory pathways [3] |
| Hyaluronidase Inhibition | In vitro enzyme assay [2] | Showed hyaluronidase inhibitory activity [2] | Potential application in modulating extracellular matrix and inflammation. |
For researchers aiming to replicate or build upon these findings, here are the methodologies used in the key studies.
Cell Viability Assay (CCK-8) [1]
Western Blot Analysis [1]
Electrophoretic Mobility Shift Assay (EMSA) [1]
Pharmacokinetic Analysis (UHPLC-ESI-MS/MS) [2]
The diagram below illustrates the STAT3 signaling pathway inhibited by this compound in breast cancer cells, based on the experimental findings [1].
The corresponding workflow for validating this compound activity on this pathway is outlined below.
The data confirms that this compound is a specific and multi-faceted bioactive compound. Its ability to directly target and inhibit the oncogenic STAT3 signaling pathway is a key marker of its specificity, demonstrated by the downregulation of downstream proteins involved in cell survival and proliferation [1]. Furthermore, the development of a sensitive UHPLC-ESI-MS/MS method for its quantification in plasma confirms that its specific pharmacokinetic profile can be rigorously validated [2].
The following table consolidates the key experimental findings on minecoside's STAT3 inhibitory activity from a peer-reviewed study [1] [2] [3].
| Aspect Investigated | Experimental Method | Key Finding | Observed Effect |
|---|---|---|---|
| STAT3 Phosphorylation | Western Blot | Inhibition in a dose- and time-dependent manner [2]. | Reduced levels of phosphorylated (active) STAT3. |
| Nuclear Translocation | Immunofluorescence Assay | Blocked STAT3 translocation to the nucleus [2]. | STAT3 was retained in the cytoplasm. |
| DNA Binding | Electrophoretic Mobility Shift Assay (EMSA) | Suppressed STAT3-DNA binding activity [2]. | Less STAT3 bound to its target DNA sequence. |
| Downstream Target Expression | Western Blot | Downregulated STAT3-mediated proteins [1] [2]. | Decreased levels of Bcl-2, Bcl-xL, Cyclin D1, VEGF, and CXCR4. |
| Apoptosis Induction | TUNEL Assay; Western Blot (for caspases) | Promoted caspase-dependent apoptosis [1] [2]. | Increased DNA fragmentation and levels of cleaved caspase-3, caspase-9, and PARP. |
| Cytotoxicity / Cell Viability | Cell Counting Kit-8 (CCK-8) Assay | Reduced viability of MDA-MB-231 cells [2]. | Decreased cell viability after 24-hour treatment. |
For researchers seeking to replicate or understand the depth of these studies, here are the methodologies used in the key experiments.
The diagram below illustrates the proposed mechanism of this compound and the key experiments used to confirm it.
The table below objectively compares minecoside with conventional chemotherapy based on current experimental evidence.
| Feature | This compound | Conventional Chemotherapy |
|---|---|---|
| Class & Origin | Natural compound (Iridoid glycoside) from Veronica peregrina L. and Catalpa species [1] [2] | Diverse synthetic or semi-synthetic cytotoxic drugs |
| Primary Mechanism | Inhibits STAT3 signaling pathway; downregulates CXCR4 expression [1] [3] | Directly damages DNA or disrupts cell division in rapidly dividing cells [4] |
| Key Molecular Targets | p-STAT3, Bcl-2, Bcl-xL, Cyclin D1, VEGF, CXCR4 [1] [3] | Varies by drug; often targets DNA, microtubules, or metabolic pathways [4] |
| Reported Efficacy (In Vitro) | Inhibits STAT3 activation; induces apoptosis in MDA-MB-231 (breast cancer) cells [1] | Directly kills cancer cells; efficacy can be limited by drug resistance [4] |
| Resistance Mechanisms | Information not available in search results | Multi-drug resistance, enhanced DNA repair, apoptosis evasion, cancer stem cells [4] |
| Toxicity & Side Effects | Preclinical data shows targeted mechanism [1] | Well-documented systemic toxicity (e.g., nephrotoxicity, bone marrow suppression) [5] [4] |
| Research & Clinical Status | Early-stage (in vitro and in vivo preclinical studies) [1] | Clinically established; first-line treatment for many cancers [5] |
| Potential Advantage | May overcome resistance by targeting specific cancer survival pathways; potential for low side effects [1] | Broad-spectrum, potent cytotoxicity; well-understood clinical use and management |
For research purposes, the table below summarizes key quantitative data and methodologies from pivotal studies on this compound.
| Study Focus | Cell Line / Model | Treatment Conditions | Key Experimental Outcomes | Reference |
|---|
| STAT3 Pathway Inhibition & Apoptosis | MDA-MB-231 (Triple-negative breast cancer) | Dose: 0, 12.5, 25, 50 µM for 24h Time: 50 µM for 0, 6, 12, 24h | - Inhibited constitutive STAT3 phosphorylation (dose- and time-dependent).
The main experimental methods used to characterize this compound's activity are standard in molecular pharmacology:
The diagrams below illustrate the core mechanisms of this compound and a common challenge with conventional chemotherapy, based on the search results.
Current evidence positions this compound as a promising candidate for targeted therapy and metastasis suppression, rather than a direct cytotoxic agent. Its potential lies in:
However, its IC50 value (>50 µM) suggests moderate potency in cell viability assays [1]. Future work needs to focus on improving potency, testing efficacy in vivo, and ultimately evaluating safety and effectiveness in clinical trials.
The following table summarizes the key findings from a mechanistic study on minecoside in a specific breast cancer cell line.
| Aspect | Experimental Findings for this compound |
|---|---|
| Source Plant | Isolated from Veronica peregrina L. (Scrophulariaceae family) [1] [2]. Also reported in Catalpa ovata, Kigelia africana, and Cassinopsis ilicifolia [3] [2] [4]. |
| Biological Activity | Acts as a STAT3 signaling pathway inhibitor in MDA-MB-231 triple-negative breast cancer cells [1] [5] [2]. |
| Observed Effects | - Induces caspase-dependent apoptosis [1] [2].
The diagram below illustrates the mechanism by which this compound inhibits the STAT3 pathway to promote cancer cell apoptosis, based on the experimental findings.
To design a research strategy in the absence of existing combination studies, you could consider:
This compound is a natural product classified as an iridoid glycoside. The table below summarizes its basic information and commercial availability for research purposes.
| Property | Description |
|---|---|
| CAS Number | 51005-44-8 [1] [2] |
| Molecular Formula | C₂₅H₃₀O₁₃ [1] [2] |
| Molecular Weight | 538.5 g/mol [1] [2] |
| Type of Compound | Iridoid glycoside [1] |
| Natural Source | Veronica peregrina L. [3]; Barks of Kigelia pinnata (also known as Kigelia africana) [1] [4] |
| Purity Available | ≥98% [1] and ≥85% [2] from different suppliers. |
| Price (Example) | $388 / 20mg [1] |
The anticancer potential of this compound has been demonstrated in specific in vitro models. The following table outlines the key experimental findings and proposed mechanisms of action.
| Cancer Type | Cell Line Model | Observed Effects & Mechanisms | Key Experimental Findings |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 (triple-negative) [3] | STAT3 Pathway Inhibition: Inhibits constitutive STAT3 activation, blocks its nuclear translocation, and suppresses STAT3-DNA binding [3]. | Apoptosis Induction: Promoted caspase-dependent apoptosis [3]. |
| Downregulation of Target Genes: Decreased expression of Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1 [3]. | Dose/Time Dependency: STAT3 inhibition occurred in a dose- and time-dependent manner [3]. | ||
| General Bioactivity | N/A | Antioxidant Activity: Exhibits potent radical scavenging activity as measured by the Oxygen Radical Absorbance Capacity (ORAC) assay [1]. | N/A |
The mechanism of action for this compound in breast cancer cells, as identified in one study, can be visualized as follows:
To facilitate replication and further research, here is a summary of the key experimental methodologies from the primary in vitro study on this compound.
A critical finding of this search is the absence of published in vivo data for this compound's anticancer efficacy. The identified study explicitly states that further studies using animal models are required to determine its potential as an anticancer drug [3]. Therefore, a direct in vitro versus in vivo comparison is not currently possible.
Furthermore, while the search results provide a strong rationale for PK/PD modeling in drug development [5] [6] [7], no such integrated studies for this compound were found.
To advance the understanding of this compound's therapeutic potential, future work should focus on:
The mechanistic study on Minecoside's antitumor effects provides a clear experimental workflow. The diagram below outlines the key procedures used to investigate its activity in breast cancer cells.
The key findings from this experimental workflow demonstrated that this compound inhibited breast cancer cell growth by inactivating the STAT3 signaling pathway [1].
Since a direct toxicity comparison is not available, you may need to build a profile from the ground up. Here are some suggestions:
| Toxicity Aspect | Common Standard Experimental Protocols | Required Data for Comparison |
|---|---|---|
| In Vitro Cytotoxicity | MTT, CCK-8, or XTT assays on normal cell lines (e.g., HEK293). | IC50 values on normal vs. cancer cells (Therapeutic Index). |
| Acute Toxicity | OECD TG 423 (Acute Oral Toxicity) or in vitro membrane integrity assays (LDH release). | Lethal Dose (LD50) or concentration causing significant membrane damage. |
| Genotoxicity | Ames test, Micronucleus assay, or Comet assay. | Data on mutation induction, chromosomal damage, or DNA strand breaks. |
| Organ-Specific Toxicity | Specific assays for hepatotoxicity (e.g., on HepG2 cells), cardiotoxicity, nephrotoxicity. | Changes in organ-specific functional markers (e.g., ALT, AST for liver). |
| In Vivo Toxicity | Repeated-dose toxicity studies (OECD TG 408) in rodent models. | Histopathological findings, maximum tolerated dose (MTD), and clinical observations. |
The following data is sourced from a 2022 study investigating minecoside's effects on triple-negative breast cancer cells (MDA-MB-231) [1].
Table 1: Summary of this compound's Anticancer Effects and Experimental Protocols
| Aspect Investigated | Experimental Findings | Key Experimental Protocol [1] |
|---|---|---|
| Cytotoxic Effect | Concentration-dependent reduction in cell viability. | Cell Viability Assay: MDA-MB-231 cells treated with MIN (0-100 µM) for 24h; viability measured via CCK-8 assay (absorbance at 490nm). |
| STAT3 Pathway Inhibition | Inhibition of STAT3 phosphorylation in dose- and time-dependent manner. Suppressed nuclear translocation and DNA binding. | Western Blot: Whole-cell extracts lysed with RIPA buffer; proteins separated by SDS-PAGE, transferred to PVDF membranes, and probed with anti-p-STAT3/STAT3 antibodies. EMSA: Nuclear extracts probed with DIG-labeled STAT3 consensus oligonucleotides. Immunofluorescence: STAT3 localization visualized with anti-STAT3 antibody and Alexa Flour 488 secondary; nuclei counterstained with Hoechst-33342. | | Downstream Protein Regulation | Downregulation of Bcl-2, Bcl-xL (anti-apoptotic), cyclin D1 (proliferation), VEGF (angiogenesis), and CXCR4 (metastasis). | Western Blot: As above, using target-specific antibodies (e.g., Bcl-2, cyclin D1, VEGF). | | Induction of Apoptosis | Increased levels of cleaved caspase-3, caspase-9, and PARP. | Western Blot: As above, using antibodies for cleaved forms of caspases and PARP. TUNEL Assay: DNA fragmentation in situ detected after 24h treatment with 50 µM MIN. |
The diagram below summarizes the mechanistic pathway of this compound as described in the study, illustrating how it promotes apoptosis in cancer cells [1].
The available study clearly demonstrates that this compound is a promising STAT3 inhibitor [1]. However, a true comparative guide cannot be constructed because the search results lack:
Experimental data indicates that minecoside (MIN), a compound from Veronica peregrina L., promotes apoptosis in triple-negative breast cancer cells (MDA-MB-231) primarily by inhibiting the STAT3 signaling pathway [1] [2] [3].
The diagram below illustrates the sequence of molecular events through which this compound triggers cancer cell death.
The following table summarizes the key experimental findings that detail this compound's pro-apoptotic effects [1].
| Experimental Parameter | Key Findings |
|---|---|
| STAT3 Phosphorylation | Inhibition in a dose- and time-dependent manner. |
| STAT3 Nuclear Translocation | Blocked, as shown by immunofluorescence assays. |
| STAT3-DNA Binding | Suppressed, as measured by electrophoretic mobility shift assay (EMSA). |
| Downstream Target Proteins | Expression of Bcl-2, Bcl-xL, cyclin D1, and VEGF was downregulated. |
| Apoptosis Induction | Promoted caspase-dependent apoptosis; increased cleavage of caspase-3, caspase-9, and PARP. |
| Cell Viability (IC₅₀) | Reduced in MDA-MB-231 cells; precise IC₅₀ value was not explicitly stated in the abstract. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the study [1].
To help you position this information, please consider the following points.
The table below summarizes the key characteristics of minecoside and a representative JAK2 inhibitor based on the retrieved studies.
| Feature | This compound (Natural Compound) | JAK2 Inhibitor (AZD1480) |
|---|---|---|
| Primary Target | Direct STAT3 inhibition [1] [2] | JAK2 kinase [3] |
| Mechanism of Action | Blocks constitutive STAT3 activation, its nuclear translocation, and DNA binding [1] [2] | Inhibits JAK2 kinase activity, abrogating subsequent STAT3 phosphorylation and nuclear translocation [3] |
| Key Experimental Findings | - Downregulated STAT3 target genes (Bcl-2, Bcl-xL, Cyclin D1, VEGF) [1]
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. This compound Study on MDA-MB-231 Cells [1]
2. JAK2 Inhibitor (AZD1480) Study [3]
The diagrams below illustrate the distinct mechanisms by which these two agents are understood to inhibit the JAK/STAT signaling pathway.
Figure 1: JAK2 Inhibitor Mechanism
Figure 2: this compound Inhibitor Mechanism
When considering these two approaches for therapeutic development, keep the following in mind:
| Cell Line Tested | Key Mechanisms & Targets | Functional Outcomes | Key Experimental Methods |
|---|
| MDA-MB-231 (Triple-Negative) | STAT3 Pathway Inhibition [1] [2]:
CXCR4 Pathway Inhibition [3] [4]:
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the cited minecoside research.
Cell Viability Assay (CCK-8) [1]
Western Blot Analysis [1]
Electrophoretic Mobility Shift Assay (EMSA) [1]
Immunofluorescence Assay [1]
Invasion Assay [3]
This compound exerts its effects primarily through two interconnected pathways. The following diagrams illustrate these mechanisms using the DOT language.
The table below summarizes the key findings on minecoside's mechanism of action from in vitro (cell-based) studies.
| Research Focus | Proposed Mechanism of Action | Experimental Model (Cell Line) | Key Findings |
|---|---|---|---|
| Inducing Apoptosis in Breast Cancer [1] | Inhibition of the STAT3 signaling pathway [1]. | MDA-MB-231 (human breast cancer cells) [1]. | Dose-dependent inhibition of STAT3 activation; downregulation of Bcl-2, Bcl-xL, cyclin D1, and VEGF; promotion of caspase-dependent apoptosis [1]. |
| Inhibiting Cancer Cell Invasion [2] | Downregulation of CXCR4 expression, blocking the CXCL12/CXCR4 axis [2]. | MDA-MB-231 (breast cancer) and other cancer cells [2]. | Suppression of constitutive CXCR4 expression at the transcriptional level; inhibition of CXCL12-induced invasion [2]. |
Here are the detailed methodologies from the cited studies for your reference.
Based on the available in vitro evidence, the following diagram illustrates the proposed signaling pathways through which this compound exerts its anticancer effects. This can serve as a basis for formulating hypotheses to test in future animal models.
Figure 1. Proposed Anticancer Mechanisms of this compound
Since direct validation data is unavailable, you can design a study using established criteria for animal model validation. The table below outlines the three key validity criteria and how they could be applied to this compound research [3].
| Validity Criterion | Definition | Application to this compound Research |
|---|---|---|
| Construct Validity | How well the model reflects the known human disease biology [3]. | Using animal models (e.g., mouse xenografts) where human cancer cells with constitutively active STAT3 or high CXCR4 expression are implanted. |
| Face Validity | How well the model replicates the symptoms and phenotype of the human disease [3]. | Assessing if this compound treatment causes tumor shrinkage (similar to a desired clinical outcome) and reduces markers of metastasis. |
| Predictive Validity | How well the model's response to treatment predicts the human response [3]. | Evaluating if this compound's efficacy in shrinking tumors and inhibiting metastasis in the model reliably predicts its potential therapeutic effect in humans. |
The pharmacokinetic study confirms that this compound can be detected and measured in rat plasma, which is a positive first step for in vivo research [4]. To build a comprehensive comparison guide:
Irritant